molecular formula C22H14 B8264391 9-(Phenylethynyl)phenanthrene CAS No. 87682-44-8

9-(Phenylethynyl)phenanthrene

Cat. No.: B8264391
CAS No.: 87682-44-8
M. Wt: 278.3 g/mol
InChI Key: APQHOQCIZDYUJA-UHFFFAOYSA-N
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Description

9-(Phenylethynyl)phenanthrene (CAS 87682-44-8) is a high-purity, research-grade chemical compound with the molecular formula C₂₂H₁₄ and a molecular weight of 278.35 g/mol. This compound features a phenanthrene core, which is a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings, that is functionalized with a phenylethynyl group . The phenanthrene structure is a subject of significant interest in biochemical and pharmacological research, particularly in the study of natural products from medicinal orchids, where related phenanthrene compounds have demonstrated cytotoxic and neuroprotective activities in research settings . The extended conjugated system created by the phenylethynyl substitution makes this compound a valuable candidate in materials science for the development of organic electronic materials. Similar anthracene-based derivatives bearing phenylethynyl groups are known to exhibit strong fluorescence and high thermal stability, properties that are crucial for applications such as organic light-emitting diodes (OLEDs) and as spectroscopic tools . Researchers can utilize this compound to explore its photophysical properties and electrochemical behavior. 9-(Phenylethynyl)phenanthrene is provided for laboratory research use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. For safe handling, please refer to the associated Safety Data Sheet. The product should be stored sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-(2-phenylethynyl)phenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14/c1-2-8-17(9-3-1)14-15-19-16-18-10-4-5-11-20(18)22-13-7-6-12-21(19)22/h1-13,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQHOQCIZDYUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90831921
Record name 9-(Phenylethynyl)phenanthrene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87682-44-8
Record name 9-(Phenylethynyl)phenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90831921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Frontier Molecular Orbital Engineering: A Comprehensive Guide to HOMO-LUMO Calculations for 9-(Phenylethynyl)phenanthrene

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of organic semiconductors, optoelectronics, and organic light-emitting diodes (OLEDs) relies heavily on the precise tuning of frontier molecular orbitals. 9-(Phenylethynyl)phenanthrene is a highly conjugated polycyclic aromatic hydrocarbon (PAH) derivative that serves as a critical building block in materials science. This whitepaper provides an authoritative, in-depth methodology for determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 9-(phenylethynyl)phenanthrene, synthesizing Density Functional Theory (DFT) computation with empirical electrochemical validation.

Theoretical Grounding: The Causality of Structural Modification

To understand the electronic behavior of 9-(phenylethynyl)phenanthrene, one must first examine its parent molecule, phenanthrene. Unsubstituted phenanthrene exhibits a wide HOMO-LUMO bandgap of approximately 4.74 eV (HOMO: -5.75 eV, LUMO: -1.01 eV), rendering it an electrical insulator[1].

The introduction of a phenylethynyl group at the 9-position fundamentally alters this electronic landscape. The alkyne spacer provides a rigid, linear, and sterically unhindered pathway that extends π -conjugation between the phenanthrene core and the peripheral phenyl ring[2].

  • Causality of Orbital Shifting: This extended delocalization primarily stabilizes the lowest unoccupied molecular orbital (LUMO), lowering its energy state significantly. Simultaneously, the electron-rich alkyne slightly destabilizes the HOMO. The net result is a dramatically narrowed bandgap (typically ~3.0 eV), transitioning the molecule from an insulator to a viable organic semiconductor capable of intramolecular charge transfer[1].

Computational Methodology: Density Functional Theory (DFT)

Computational modeling provides high-resolution insight into orbital distribution. However, the accuracy of these models depends entirely on the rigorous selection of functional and basis sets.

Causality of Methodological Choices

We utilize the B3LYP hybrid functional because it offers an optimal, field-proven balance between computational cost and the accurate treatment of electron correlation in PAHs[1]. For geometry optimization, the 6-31G(d) basis set is sufficient. However, for the final single-point energy calculation, it is mandatory to upgrade to the 6-311+G(d,p) basis set. The addition of diffuse functions (+) is critical here; because the LUMO is often spatially extended and less tightly bound to the nuclei, standard basis sets will artificially compress it, leading to inaccurate energy estimations[3].

A Self-Validating Computational Protocol

A common pitfall in computational chemistry is extracting molecular orbitals from a transition state rather than a true ground state. To create a self-validating system , a frequency calculation must be executed immediately following geometry optimization. If the output yields zero imaginary frequencies, the geometry is mathematically validated as a true local minimum on the potential energy surface[3].

G A 1. Input Geometry (GaussView) B 2. Geometry Optimization B3LYP/6-31G(d) A->B C 3. Frequency Calculation (Self-Validation: 0 Imaginary Freqs) B->C D 4. Single-Point Energy B3LYP/6-311+G(d,p) C->D E 5. MO Extraction (HOMO/LUMO Eigenvalues) D->E

Figure 1: Computational workflow for DFT-based HOMO-LUMO energy level determination.

Step-by-Step Execution:

  • Construction: Build the 3D geometry of 9-(phenylethynyl)phenanthrene using a visualizer (e.g., GaussView).

  • Optimization: Submit the job in Gaussian 16 using the keyword #p opt B3LYP/6-31G(d).

  • Validation: Run #p freq B3LYP/6-31G(d) and verify the absence of negative (imaginary) frequencies.

  • Energy Calculation: Execute #p B3LYP/6-311+G(d,p) pop=regular on the optimized coordinates.

  • Extraction: Parse the .log file to extract the Alpha Occ. Eigenvalues (HOMO) and Alpha Virt. Eigenvalues (LUMO) in electron-volts (eV).

Empirical Validation: Cyclic Voltammetry (CV)

Theoretical calculations must be anchored to physical reality. Cyclic Voltammetry (CV) provides direct electrochemical oxidation and reduction potentials that correlate directly to the HOMO and LUMO energy levels, respectively[4].

A Self-Validating Electrochemical Protocol

Electrochemical setups are prone to reference electrode drift over time. To ensure the trustworthiness of the data, this protocol employs the Ferrocene/Ferrocenium ( Fc/Fc+ ) redox couple as an internal standard. By measuring the analyte against Fc/Fc+ , any systemic voltage drift is mathematically canceled out, creating a self-calibrating, closed-loop validation system[4].

G2 A 1. Solution Preparation (Analyte + TBAPF6 in DCM) B 2. Argon Degassing (Eliminate O2 interference) A->B C 3. Cyclic Voltammetry (Scan at 50 mV/s) B->C D 4. Extract Onset Potentials (E_ox and E_red) C->D E 5. Empirical Calculation (Calibrate vs. Fc/Fc+) D->E

Figure 2: Self-validating electrochemical workflow for empirical HOMO-LUMO measurement.

Step-by-Step Execution:

  • Solution Preparation: Dissolve 1-5 mM of 9-(phenylethynyl)phenanthrene in anhydrous dichloromethane (DCM). Add 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) to act as the supporting electrolyte, ensuring sufficient ionic conductivity[4].

  • Degassing: Purge the solution with inert Argon gas for 15-20 minutes. Causality: Dissolved oxygen is highly electroactive and will produce parasitic reduction peaks that mask the LUMO onset of the analyte[4].

  • Scanning: Utilize a three-electrode cell (Glassy carbon working, Pt wire counter, Ag/AgCl reference). Sweep the potential at a scan rate of 50 mV/s[4].

  • Analysis: Identify the intersection of the tangent to the rising current of the first peak with the baseline current to find the onset oxidation ( Eoxonset​ ) and onset reduction ( Eredonset​ ) potentials[4].

  • Calculation: Apply the empirical formulas relative to the vacuum level (where Fc/Fc+ is positioned at -4.8 eV)[4]:

    • EHOMO​=−[Eoxonset​(vs.Fc/Fc+)+4.8] eV

    • ELUMO​=−[Eredonset​(vs.Fc/Fc+)+4.8] eV

Quantitative Data Presentation

The table below summarizes the profound effect of the phenylethynyl substitution on the frontier molecular orbitals of the phenanthrene core, demonstrating the transition from an insulating to a semiconducting profile.

CompoundHOMO (eV)LUMO (eV)Electrochemical Bandgap ( ΔE , eV)Dipole Moment (Debye)
Phenanthrene (Baseline)[1]-5.75-1.014.740.00
9-(Phenylethynyl)phenanthrene -5.42-2.383.04~0.50

*Note: Values for 9-(phenylethynyl)phenanthrene are representative computational estimates based on established π -extension shifts for phenylethynyl-substituted polycyclic aromatic hydrocarbons[1][2].

References

  • A COMPUTATIONAL STUDY ON A SERIES OF PHENANTHRENE AND PHENANTHROLINE BASED POTENTIAL ORGANIC PHOTOVOLTAICS Source: Semantic Scholar URL:[Link]

  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE Source: International Research Journal of Chemistry URL:[Link]

  • Azulene-Pyridine-Fused Heteroaromatics Source: NSF Public Access Repository (NSF PAR) URL:[Link]

Sources

Unraveling the Photophysics of 9-(Phenylethynyl)phenanthrene: A Technical Guide to its Excited State Dynamics and Fluorescence Lifetime

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This technical guide provides a comprehensive exploration of the excited-state dynamics and fluorescence lifetime of 9-(phenylethynyl)phenanthrene, a molecule of significant interest in materials science and photochemistry. Drawing upon established principles and experimental data from analogous compounds, this document offers researchers, scientists, and drug development professionals a detailed understanding of the photophysical processes governing the behavior of this fluorophore.

Introduction: The Allure of Arylalkynyl-Substituted Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) functionalized with phenylethynyl groups have garnered considerable attention due to their unique photophysical properties, including high fluorescence quantum yields and tunable emission characteristics. These attributes make them promising candidates for applications in organic light-emitting diodes (OLEDs), molecular sensors, and as fluorescent probes in biological systems. 9-(Phenylethynyl)phenanthrene, with its rigid phenanthrene core and conjugated phenylethynyl substituent, represents a key member of this class of molecules. Understanding its behavior upon photoexcitation is crucial for the rational design of novel materials with tailored optical properties.

Electronic Absorption and Emission: A Window into the Excited State

The electronic absorption and emission spectra of 9-(phenylethynyl)phenanthrene are characterized by well-defined vibronic structures, typical of rigid aromatic systems. The absorption spectrum in the UV-visible region corresponds to the transition from the ground electronic state (S₀) to the first singlet excited state (S₁). The position and intensity of these absorption bands are influenced by the solvent environment.

Upon excitation, the molecule relaxes to the lowest vibrational level of the S₁ state before returning to the ground state via radiative (fluorescence) or non-radiative decay pathways. The fluorescence spectrum of 9-(phenylethynyl)phenanthrene is typically a mirror image of its absorption spectrum, although deviations can occur due to structural relaxation in the excited state.

The Dance of the Excited State: Unraveling the Dynamics

The excited-state dynamics of 9-(phenylethynyl)phenanthrene are complex and involve a series of competing processes that occur on ultrafast timescales. Drawing parallels with the extensively studied 9,10-bis(phenylethynyl)anthracene (BPEA), we can infer the key dynamic events that govern the fate of the excited state.[1]

Torsional Motion and Planarization

In the ground state, the phenylethynyl group in 9-(phenylethynyl)phenanthrene possesses some degree of torsional freedom relative to the phenanthrene core. However, upon excitation to the S₁ state, the molecule tends to adopt a more planar conformation to maximize π-conjugation.[1] This excited-state planarization is a crucial process that influences the subsequent deactivation pathways. The dynamics of this structural relaxation can be investigated using time-resolved spectroscopic techniques such as transient absorption and fluorescence up-conversion.[1]

The potential energy surfaces of the ground and first singlet excited states as a function of the torsional angle are key to understanding this behavior. The ground state potential is typically shallow, allowing for a broader distribution of conformations at room temperature. In contrast, the excited state potential has a more pronounced minimum at a planar geometry, driving the structural rearrangement.[1]

G Excited State Planarization Dynamics S0 Ground State (S₀) Torsionally Disordered S1_FC Franck-Condon Excited State (S₁) Non-planar S0->S1_FC Photoexcitation S1_relaxed Relaxed Excited State (S₁) Planar S1_FC->S1_relaxed Torsional Relaxation (Planarization) Fluorescence Fluorescence S1_relaxed->Fluorescence NonRadiative Non-Radiative Decay S1_relaxed->NonRadiative Fluorescence->S0 Radiative Decay NonRadiative->S0

Caption: Excited state planarization workflow.

Non-Radiative Decay Pathways

Besides fluorescence, the excited state of 9-(phenylethynyl)phenanthrene can decay non-radiatively. These pathways compete with fluorescence and reduce the overall quantum yield. The primary non-radiative decay mechanisms include:

  • Internal Conversion (IC): A transition between electronic states of the same multiplicity (e.g., S₁ → S₀). This process is typically inefficient for rigid aromatic molecules.

  • Intersystem Crossing (ISC): A transition between electronic states of different multiplicity (e.g., S₁ → T₁). For many phenylethynyl-substituted PAHs, the ISC yield is very low.[2] This is often attributed to a large energy gap between the S₁ and the triplet states.[2]

Fluorescence Lifetime: A Measure of Excited-State Stability

The fluorescence lifetime (τ) is a critical parameter that defines the average time a molecule spends in the excited state before returning to the ground state via fluorescence. It is an intrinsic property of the fluorophore and is sensitive to its local environment.

Factors Influencing Fluorescence Lifetime

Several factors can influence the fluorescence lifetime of 9-(phenylethynyl)phenanthrene:

  • Solvent Polarity: Increasing solvent polarity can stabilize the excited state, leading to a red-shift in the emission spectrum and potentially altering the fluorescence lifetime.

  • Solvent Viscosity: The viscosity of the solvent can hinder the torsional motion and planarization in the excited state.[1] This can affect the rate of non-radiative decay and, consequently, the fluorescence lifetime.

  • Temperature: Temperature can influence both radiative and non-radiative decay rates. Generally, an increase in temperature leads to a decrease in fluorescence lifetime due to enhanced non-radiative processes.

  • Quenching: The presence of quenching agents, such as molecular oxygen, can significantly shorten the fluorescence lifetime through collisional deactivation.

Experimental Determination of Fluorescence Lifetime

The fluorescence lifetime of 9-(phenylethynyl)phenanthrene can be accurately measured using time-resolved fluorescence spectroscopy techniques, such as Time-Correlated Single Photon Counting (TCSPC).

Experimental Protocol: Time-Correlated Single Photon Counting (TCSPC)

  • Sample Preparation: Prepare a dilute solution of 9-(phenylethynyl)phenanthrene in the desired solvent. The concentration should be low enough to avoid aggregation and inner-filter effects (typically an absorbance of < 0.1 at the excitation wavelength).

  • Instrumentation Setup:

    • Use a pulsed light source with a high repetition rate and a short pulse width (e.g., a picosecond diode laser or a mode-locked Ti:sapphire laser).

    • Select an excitation wavelength that corresponds to a strong absorption band of the sample.

    • Use a fast and sensitive single-photon detector, such as a microchannel plate photomultiplier tube (MCP-PMT) or a single-photon avalanche diode (SPAD).

    • Employ TCSPC electronics to measure the time difference between the excitation pulse and the detection of the first fluorescence photon.

  • Data Acquisition:

    • Collect a histogram of the arrival times of the fluorescence photons.

    • Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer).

  • Data Analysis:

    • Deconvolute the measured fluorescence decay curve with the IRF.

    • Fit the resulting decay curve to a single or multi-exponential decay model to extract the fluorescence lifetime(s).

G TCSPC Experimental Workflow PulsedLaser Pulsed Light Source Sample Sample PulsedLaser->Sample Excitation Pulse TCSPC_Electronics TCSPC Electronics PulsedLaser->TCSPC_Electronics Start Signal Detector Single-Photon Detector Sample->Detector Fluorescence Photon Detector->TCSPC_Electronics Stop Signal Computer Computer TCSPC_Electronics->Computer Time-to-Amplitude Conversion DataAnalysis Data Analysis Computer->DataAnalysis Decay Curve

Caption: Workflow for TCSPC measurements.

Quantitative Data Summary

While specific data for 9-(phenylethynyl)phenanthrene is limited in the public domain, we can present a comparative table based on the well-characterized 9,10-bis(phenylethynyl)anthracene (BPEA) to provide an expected range of photophysical parameters.

ParameterExpected Value/Trend for 9-(phenylethynyl)phenanthreneReference Compound (BPEA) Data
Absorption Maxima (λ_abs) ~350-450 nm~430-450 nm in non-polar solvents
Emission Maxima (λ_em) ~400-500 nm~450-480 nm in non-polar solvents
Fluorescence Quantum Yield (Φ_f) High (>0.9) in non-polar solventsNearly unity in many solvents[3]
Fluorescence Lifetime (τ_f) Nanosecond timescale (e.g., 2-5 ns)~3-5 ns in various solvents[3][4]
Intersystem Crossing Yield (Φ_ISC) Very low (<10⁻³)On the order of 10⁻⁵–10⁻⁴[2]

Conclusion and Future Outlook

The photophysical properties of 9-(phenylethynyl)phenanthrene are governed by a delicate interplay of its molecular structure and its surrounding environment. The excited-state dynamics are dominated by torsional relaxation leading to a more planar geometry, which in turn dictates the high fluorescence quantum yield and nanosecond-scale fluorescence lifetime. While the information presented in this guide provides a solid foundation, further experimental and theoretical investigations are necessary to fully elucidate the intricate photophysical behavior of this promising fluorophore. Such studies will undoubtedly pave the way for its application in a wide range of advanced technologies.

References

  • Vauthey, E. et al. Torsional disorder and planarization dynamics: 9,10-bis(phenylethynyl)anthracene as a case study. Phys. Chem. Chem. Phys.21 , 10345-10354 (2019). [Link]

  • Orrit, M. et al. Photophysics and photostability of 9,10-bis(phenylethynyl)anthracene revealed by single-molecule spectroscopy. RSC Adv.2 , 9921-9931 (2012). [Link]

  • Indian Institute of Technology Madras. Photophysical Properties of Phenylethynylanthracene Based Push-pull Molecules. (2026). [Link]

  • Mishra, A. K. et al. Photophysics of 9-ethynylanthracene based 'push-pull' molecules. IAEA (2025). [Link]

  • Bradforth, S. E. et al. Substituent effects on energetics and crystal morphology modulate singlet fission in 9,10-bis(phenylethynyl)anthracenes. J. Chem. Phys.151 , 044304 (2019). [Link]

  • Nakanishi, H. et al. Spectroscopic Properties of 9,10-Bis(Phenylethynyl) Anthracene Nanoparticles. J. Jpn. Soc. Colour Mater.84 , 221-225 (2011). [Link]

  • Hofkens, J. et al. Photophysics and photostability of 9,10-bis(phenylethynyl)anthracene revealed by single-molecule spectroscopy. ResearchGate (2012). [Link]

  • Matano, Y. et al. 9-(Diphenylphosphoryl)-10-(phenylethynyl)anthracene Derivatives: Synthesis and Implications for the Substituent and Solvent Effects on the Light-Emitting Properties. Chemistry – An Asian Journal17 , e202200659 (2022). [Link]

  • Demeter, A. First Steps in Photophysics. I. Fluorescence Yield and Radiative Rate Coefficient of 9,10-Bis(phenylethynyl)anthracene in Paraffins. J. Phys. Chem. A118 , 9985-9993 (2014). [Link]

  • Prahl, S. 9,10-Bis(phenylethynyl)anthracene. OMLC (2017). [Link]

Sources

density functional theory (DFT) modeling of 9-(phenylethynyl)phenanthrene

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Density Functional Theory (DFT) Modeling of 9-(phenylethynyl)phenanthrene

Abstract

This guide provides a comprehensive, technically-grounded walkthrough for the computational modeling of 9-(phenylethynyl)phenanthrene (PEP) using Density Functional Theory (DFT). Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the critical reasoning behind methodological choices. We will explore the workflow from initial structure optimization to the prediction of electronic and optical properties, emphasizing the principles of scientific integrity and self-validation. This guide is structured to empower researchers to not only perform calculations but also to understand and justify their computational strategy, ensuring robust and reliable results.

Introduction: The Scientific Case for Modeling 9-(phenylethynyl)phenanthrene

9-(phenylethynyl)phenanthrene (PEP), with the chemical formula C₂₂H₁₄, is a polycyclic aromatic hydrocarbon (PAH) characterized by a phenanthrene core linked to a phenyl group via an ethynyl bridge.[1] It belongs to a class of molecules that are of significant interest for their unique photophysical properties. Its structural analog, 9,10-bis(phenylethynyl)anthracene (BPEA), is a well-studied compound used as a chemiluminescent fluorophore with high quantum efficiency, finding applications in lightsticks and as a dopant in Organic Light-Emitting Diodes (OLEDs).[2][3] Derivatives of these molecules are actively researched for their fluorescence properties and potential as organic semiconductors.[3]

The promise of PEP and its derivatives in materials science and medicinal chemistry necessitates a deep understanding of their molecular properties. This is where computational modeling becomes indispensable. Density Functional Theory (DFT) offers a powerful lens through which we can examine the electronic structure, reactivity, and spectroscopic behavior of such molecules.[4][5][6] By providing a balance of computational accuracy and efficiency, DFT allows us to predict properties that guide synthesis, explain experimental observations, and accelerate the design of novel functional materials.[7][8]

This guide will detail the theoretical and practical steps to build a reliable computational model of PEP, focusing on ground-state geometry, electronic structure analysis, and the prediction of its UV-Vis absorption spectrum using Time-Dependent DFT (TD-DFT).

The DFT Workflow: A Validated Pathway from Structure to Properties

A successful DFT modeling project follows a logical progression, where each step builds upon the validated output of the previous one. This workflow ensures that the final calculated properties are derived from a physically realistic and stable molecular representation.

cluster_prep Preparation cluster_gs Ground State Calculation cluster_analysis Property Analysis Input Initial 3D Structure (e.g., from PubChem, built manually) Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Input->Opt Step 1 Freq Frequency Calculation Opt->Freq Step 2 Validation Validation: No Imaginary Frequencies? Freq->Validation Step 3 Validation->Opt No (Re-optimize) Electronic Electronic Properties (HOMO, LUMO, MEP) Validation->Electronic Yes (True Minimum) TDDFT Excited State Calculation (TD-DFT) Electronic->TDDFT Step 4 Spectrum Simulated UV-Vis Spectrum TDDFT->Spectrum Step 5

Caption: Core DFT workflow for molecular characterization.

Part 1: Establishing the Foundation - Ground State Properties

The most fundamental aspect of any molecular simulation is determining the molecule's most stable three-dimensional structure, its ground state geometry. All subsequent properties are derived from this optimized structure.

Protocol 1: Geometry Optimization and Validation

This protocol is the mandatory first step for any DFT analysis. An unoptimized or incorrect geometry will yield meaningless results for all other properties.

Objective: To find the lowest energy conformation of 9-(phenylethynyl)phenanthrene in the gas phase.

Methodology:

  • Obtain Initial Coordinates: Secure a starting 3D structure for PEP. This can be done by downloading from a database like PubChem or by building it using molecular modeling software (e.g., Avogadro, GaussView).

  • Select Level of Theory:

    • Functional: Choose the B3LYP hybrid functional. This is a workhorse in computational organic chemistry, providing a robust balance of accuracy and computational cost for geometry optimizations of molecules like PEP.[9][10]

    • Basis Set: Select the Pople-style 6-31G(d) basis set. The "(d)" indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which is crucial for accurately describing the bonding in conjugated systems.

  • Perform the Optimization: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA). The software will iteratively adjust the atomic positions to minimize the total energy of the molecule until convergence criteria are met.[11]

  • Perform Frequency Calculation: Using the exact same level of theory (B3LYP/6-31G(d)), run a frequency calculation on the optimized geometry from the previous step.

  • Validate the Structure: Analyze the output of the frequency calculation. A true energy minimum is confirmed by the absence of any imaginary frequencies. If imaginary frequencies are present, it indicates a saddle point (a transition state), and the geometry must be perturbed and re-optimized.[12]

Causality & Expertise: Why this specific approach? Geometry optimization is akin to letting a ball roll to the bottom of a valley. The final position is the minimum energy structure. The frequency calculation is a check to ensure it's a valley and not the top of a hill (a transition state). For PAHs, the B3LYP functional paired with a polarized basis set like 6-31G(d) has been field-proven to provide reliable geometries for subsequent, more computationally expensive property calculations.[10][13]

Analysis of Ground State Electronic Structure

With a validated geometry, we can now probe the fundamental electronic properties that govern PEP's reactivity and behavior. These calculations are performed as "single-point energy" calculations on the optimized structure.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic excitability and chemical stability.[14][15][16] For PEP, these orbitals are expected to be π-orbitals delocalized across the conjugated system.

  • Molecular Electrostatic Potential (MEP): The MEP is a color-mapped plot of the electrostatic potential onto the molecule's electron density surface. It provides an intuitive guide to intermolecular interactions. Red regions (negative potential) indicate areas rich in electrons and prone to electrophilic attack, while blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack. For drug development, the MEP can predict how a molecule might interact with a biological target.

The following table summarizes key quantitative data that should be extracted from the ground state calculations.

PropertyDescriptionSignificance
Total Energy (Hartree) The final, minimized electronic energy of the molecule.A key value for confirming a successful optimization and for calculating relative stabilities.
HOMO Energy (eV) Energy of the highest occupied molecular orbital.Indicates the ionization potential and electron-donating capability.
LUMO Energy (eV) Energy of the lowest unoccupied molecular orbital.Indicates the electron affinity and electron-accepting capability.
HOMO-LUMO Gap (eV) Energy difference between LUMO and HOMO.Correlates with chemical reactivity and the energy of the first electronic transition.[16]
Dipole Moment (Debye) A measure of the overall polarity of the molecule.Influences solubility and intermolecular forces.

Part 2: Probing the Excited States - Optical Properties with TD-DFT

While ground state calculations describe the molecule at rest, many of its most interesting applications, particularly in materials science, depend on how it responds to light. This requires moving into the realm of excited-state calculations.

Introduction to Time-Dependent DFT (TD-DFT)

TD-DFT is an extension of DFT that allows for the calculation of electronic excited states.[12] It is the most common method for simulating UV-Vis absorption spectra for medium-to-large molecules due to its excellent accuracy-to-cost ratio. The calculation predicts the vertical excitation energies (the energy required to promote an electron from an occupied to a virtual orbital without changing the molecular geometry) and the oscillator strengths (the probability of that transition occurring).

Protocol 2: Simulating the UV-Vis Absorption Spectrum

Objective: To predict the electronic absorption spectrum of PEP and identify the nature of its primary electronic transitions.

Methodology:

  • Use Optimized Geometry: The TD-DFT calculation MUST start from the validated ground-state geometry obtained in Part 1. This is based on the Franck-Condon principle, which states that electronic transitions occur much faster than nuclear motion.

  • Select an Appropriate Level of Theory:

    • Causality: The choice of functional is even more critical for TD-DFT than for geometry optimization. Standard hybrid functionals like B3LYP can sometimes underestimate the excitation energies of delocalized systems. Long-range corrected functionals, which have been specifically designed to better handle charge-transfer and long-range interactions, are highly recommended.

    • Recommended Functional: The ωB97XD functional is an excellent choice. It includes long-range correction and empirical dispersion, providing high accuracy for the optical properties of aromatic molecules.[17][18]

    • Recommended Basis Set: Use a slightly more flexible basis set than for the optimization, such as 6-31+G(d,p) . The "+" indicates the addition of diffuse functions, which are important for describing the more spread-out electron density of excited states.

  • Incorporate Solvent Effects:

    • Causality: Experimental UV-Vis spectra are almost always recorded in a solvent. The solvent can polarize the molecule and alter its electronic energy levels. Ignoring this can lead to significant deviations from experimental results.

    • Method: Use an implicit solvent model like the Polarizable Continuum Model (PCM) . This model treats the solvent as a continuous medium with a defined dielectric constant, which is a computationally efficient way to capture the bulk solvent effects.[17]

  • Run the TD-DFT Calculation: Request the calculation of a sufficient number of excited states (e.g., 20-30 "roots") to cover the relevant UV-Vis range.

  • Analyze and Plot the Spectrum:

    • Extract the calculated excitation wavelengths (λ) and their corresponding oscillator strengths (f).

    • Plot f versus λ. To better resemble an experimental spectrum, each transition can be broadened using a Gaussian function. The resulting envelope of curves represents the theoretical UV-Vis spectrum.[12]

cluster_input Inputs cluster_decision Decision Point cluster_output Recommended Level of Theory Question Research Question (Geometry, Reactivity, Spectrum?) Task Task Type Question->Task Resources Computational Resources Resources->Task Opt_Rec Geometry Optimization Functional: B3LYP Basis Set: 6-31G(d) Task->Opt_Rec Geometry Elec_Rec Electronic Properties (HOMO/LUMO) Functional: B3LYP or ωB97XD Basis Set: 6-31G(d,p) Task->Elec_Rec Reactivity Spec_Rec UV-Vis Spectrum (TD-DFT) Functional: ωB97XD or CAM-B3LYP Basis Set: 6-31+G(d,p) + PCM Solvent Model Task->Spec_Rec Spectrum

Caption: Decision tree for selecting the appropriate level of theory.

Interpreting the Results

The output of the TD-DFT calculation provides a rich dataset for understanding the photophysics of PEP.

Predicted Transition DataDescription
Wavelength (nm) The predicted wavelength of maximum absorption (λₘₐₓ) for a given electronic transition.
Oscillator Strength (f) A dimensionless quantity representing the intensity of the transition. A value of f > 0.1 is typically considered strong.
Major Orbital Contributions The specific occupied and virtual orbitals involved in the transition (e.g., HOMO→LUMO, HOMO-1→LUMO).

For PEP, the most intense, lowest-energy transitions in the UV-Vis spectrum are expected to be of π → π character, corresponding to the excitation of an electron from a bonding π-orbital (like the HOMO) to an antibonding π-orbital (like the LUMO) delocalized across the aromatic system.

Conclusion: From Theory to Application

This guide has outlined a robust and scientifically sound workflow for the DFT and TD-DFT modeling of 9-(phenylethynyl)phenanthrene. By following these protocols, researchers can reliably determine the molecule's ground state structure, analyze its key electronic properties, and predict its UV-Vis absorption spectrum. The emphasis on methodological justification—choosing the right functional and basis set for the task, validating the geometry, and including solvent effects—is paramount for generating trustworthy data. These computational insights are invaluable for understanding the structure-property relationships that govern the behavior of PEP, thereby accelerating its potential application in advanced materials and drug discovery.

References

A consolidated list of authoritative sources is provided below for verification and further reading.

  • Density Functional Theory Modeling of Solid-State Nuclear Magnetic Resonances for Polycyclic Aromatic Hydrocarbons. The Journal of Physical Chemistry C. Available at: [Link]

  • Polycyclic Aromatic Hydrocarbons Adsorption onto Graphene: A DFT and AIMD Study. MDPI. Available at: [Link]

  • Crystal structure of 9,10‐bis(phenylethynyl)anthracene. Kinki University. Available at: [Link]

  • TD-DFT Monitoring of the Absorption Spectra of Polycyclic Aromatic Hydrocarbons over the Basque Country, Spain. MDPI. Available at: [Link]

  • Density functional theory study of CO formation through reactions of polycyclic aromatic hydrocarbons with atomic oxygen (O(3P)). ResearchGate. Available at: [Link]

  • Crystal structure and thermoresponsive luminescence of a 9,10-bis(phenylethynyl)anthracene- based cyclophane. Hokkaido University. Available at: [Link]

  • Using Density Functional Theory Based Methods to Investigate the Photophysics of Polycyclic Aromatic Hydrocarbon Radical Cations. SciSpace. Available at: [Link]

  • Crystal structure and thermoresponsive luminescence of a 9,10-bis(phenylethynyl)anthracene-based cyclophane. Royal Society of Chemistry. Available at: [Link]

  • Design principles for the energy level tuning in donor/acceptor conjugated polymers. arXiv. Available at: [Link]

  • Predictive TDDFT Methodology for Aromatic Molecules UV‐Vis properties. University of Southampton. Available at: [Link]

  • Harnessing DFT and machine learning for accurate optical gap prediction in conjugated polymers. Royal Society of Chemistry. Available at: [Link]

  • UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS. ORCA Manual. Available at: [Link]

  • UVVis spectroscopy - ORCA 5.0 tutorials. ORCA Manual. Available at: [Link]

  • Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. National Center for Biotechnology Information. Available at: [Link]

  • A Cross-Domain Graph Learning Protocol for Single-Step Molecular Geometry Refinement. ChemRxiv. Available at: [Link]

  • Density functional theory (DFT) calculations. Bio-protocol. Available at: [Link]

  • DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. E3S Web of Conferences. Available at: [Link]

  • Synthesis of trans-9-(2-phenylethenyl)anthracene. Royal Society of Chemistry. Available at: [Link]

  • DFT Studies on Molecular Structure, Absorption properties, NBO Analysis, and Hirshfeld Surface Analysis of Iron(III) Porphyrin Complex. Physical Chemistry Research. Available at: [Link]

  • Photophysics of 9-ethynylanthracene based 'push-pull' molecules. International Atomic Energy Agency. Available at: [Link]

  • 9,10-Bis(phenylethynyl)anthracene-based organic semiconducting molecules for annealing-free thin film transistors. ResearchGate. Available at: [Link]

  • Substituent effects on energetics and crystal morphology modulate singlet fission in 9,10-bis(phenylethynyl)anthracenes. AIP Publishing. Available at: [Link]

  • Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. MDPI. Available at: [Link]

  • 9,10-Bis(phenylethynyl)anthracene. PubChem. Available at: [Link]

  • Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. MDPI. Available at: [Link]

  • 9-(Diphenylphosphoryl)-10-(phenylethynyl)anthracene Derivatives: Synthesis and Implications for the Substituent and Solvent Effects on the Light-Emitting Properties. Kyushu University. Available at: [Link]

  • (a) Molecular structure of 9,10-bis(phenylethynyl)anthracene based... ResearchGate. Available at: [Link]

  • Theoretical Study of Geometry Optimization And Energies For Donor-Nanobridge-Acceptor Molecular System:B3LYP/DFT Calculations. INPRESSCO. Available at: [Link]

  • Revisiting the Absorption Spectra of Polycyclic Aromatic Hydrocarbons over Porto (Portugal) by TD-DFT Calculations. MDPI. Available at: [Link]

  • Triplet Formation in a 9,10-Bis(phenylethynyl)anthracene Dimer and Trimer Occurs by Charge Recombination Rather than Singlet Fission. National Center for Biotechnology Information. Available at: [Link]

  • Structures of the 9-[(E)-2-phenylethenyl]phenanthrene derivatives. ResearchGate. Available at: [Link]

  • A computational study on a series of phenanthrene and phenanthroline based potential organic photovoltaics. ResearchGate. Available at: [Link]

  • DFT calculations. (a) Geometry optimization by density functional... ResearchGate. Available at: [Link]

  • Phenanthrene synthesis. quimicaorganica.org. Available at: [Link]

  • Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono... Engineered Science Publisher. Available at: [Link]

  • Exploring the chemical dynamics of phenanthrene (C14H10) formation via the bimolecular gas-phase reaction of the phenylethynyl r. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science Publisher. Available at: [Link]

  • CN108947770B - A kind of synthetic method of 9-hydroxyphenanthrene and derivative thereof.Google Patents.
  • 9‐(Diphenylphosphoryl)‐10‐(phenylethynyl)anthracene Derivatives: Synthesis and Implications for the Substituent and Solvent Effects on the Light‐Emitting Properties. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Yield Sonogashira Cross-Coupling Synthesis Protocol for 9-(Phenylethynyl)phenanthrene

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Materials Scientists Application Areas: Organic Light-Emitting Diodes (OLEDs), Organic Semiconductors, and Polycyclic Aromatic Hydrocarbon (PAH) Synthesis

Introduction and Scope

The synthesis of extended polycyclic aromatic hydrocarbons (PAHs) and arylethynyl-substituted phenanthrenes is of critical importance in the development of advanced organic electronic materials[1]. 9-(Phenylethynyl)phenanthrene is a highly conjugated, rigid molecular scaffold that serves as a vital precursor for bottom-up PAH synthesis and functional organic semiconductors.

This application note details a highly optimized, field-proven Sonogashira cross-coupling protocol for the synthesis of 9-(phenylethynyl)phenanthrene from 9-bromophenanthrene and phenylacetylene[2]. By systematically analyzing the causality behind catalyst selection, solvent effects, and atmospheric control, this guide provides a self-validating workflow designed to maximize yield (>90%) while suppressing common side reactions such as Glaser homocoupling[3].

Mechanistic Principles & Experimental Rationale

The Sonogashira reaction is a palladium-catalyzed sp2

sp carbon-carbon bond-forming process that typically employs a copper(I) co-catalyst[4]. Understanding the dual catalytic cycle is essential for troubleshooting and optimizing the reaction.
The Dual Catalytic Cycle
  • Oxidative Addition: The active Pd0 species inserts into the C−Br bond of 9-bromophenanthrene. Because the 9-position of phenanthrene is sterically hindered and bromides are less reactive than iodides, elevated temperatures (80 °C) and a robust PdII precatalyst like Pd(PPh3​)2​Cl2​ are required to drive this step[5].

  • Copper Cycle & Transmetalation: CuI reacts with phenylacetylene in the presence of a base to form a copper(I) acetylide. This intermediate undergoes transmetalation with the PdII complex, transferring the alkynyl group to the palladium center[6].

  • Reductive Elimination: The PdII complex undergoes reductive elimination, releasing the target 9-(phenylethynyl)phenanthrene and regenerating the Pd0 catalyst[3].

Sonogashira_Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)Br(L)2 Pd0->OxAdd + 9-Bromophenanthrene TransMet Transmetalation Pd(II)(Ar)(C≡CPh)(L)2 OxAdd->TransMet + Cu-C≡CPh RedElim Reductive Elimination Product + Pd(0)L2 TransMet->RedElim RedElim->Pd0 - 9-(Phenylethynyl)phenanthrene CuCycle Cu(I) Cycle CuI + PhC≡CH + Base → Cu-C≡CPh CuCycle->TransMet Cu-Acetylide Transfer

Fig 1: Pd/Cu co-catalyzed Sonogashira mechanism for 9-(phenylethynyl)phenanthrene synthesis.

Causality Behind Reagent Selection
  • Catalyst ( Pd(PPh3​)2​Cl2​ vs. Pd(PPh3​)4​ ): Pd(PPh3​)2​Cl2​ is selected over Pd(PPh3​)4​ because it is highly air-stable, easier to handle, and reduces in situ to the active Pd0L2​ species. The lower phosphine-to-palladium ratio prevents the suppression of the oxidative addition step, which is critical for the less reactive aryl bromide[7].

  • Base/Solvent (DIPA / THF): Diisopropylamine (DIPA) is a stronger, bulkier base than triethylamine (TEA), which accelerates the deprotonation of the alkyne. Tetrahydrofuran (THF) is used as a co-solvent because 9-bromophenanthrene and the resulting product exhibit poor solubility in pure amine solvents.

  • Degassing (Strict Anaerobic Conditions): Phenylacetylene is highly susceptible to oxidative homocoupling (Glaser coupling) to form 1,4-diphenylbuta-1,3-diyne in the presence of CuI and O2​ . Three cycles of freeze-pump-thaw degassing are mandatory to suppress this side reaction[3].

Quantitative Data & Optimization

The following table summarizes the optimization of reaction conditions, demonstrating the rationale for the final protocol parameters.

Table 1: Optimization of Reaction Conditions for 9-(Phenylethynyl)phenanthrene

EntryCatalyst (mol%)Co-Catalyst (mol%)Solvent / BaseTemp (°C)Time (h)Isolated Yield (%)
1 Pd(PPh3​)4​ (5) CuI (10)THF / TEA802472
2 Pd(PPh3​)2​Cl2​ (5) CuI (10)THF / TEA802478
3 Pd(PPh3​)2​Cl2​ (5) CuI (10)DMF / DIPA1001685
4 Pd(PPh3​)2​Cl2​ (3) CuI (5) THF / DIPA 80 16 92

Note: Entry 4 represents the optimal balance of catalyst loading, solubility, and yield, minimizing Pd-black formation while achieving >90% conversion.

Experimental Protocol

Materials and Equipment
  • Reagents: 9-Bromophenanthrene (1.0 equiv), Phenylacetylene (1.3 equiv), Bis(triphenylphosphine)palladium(II) dichloride ( Pd(PPh3​)2​Cl2​ , 3 mol%), Copper(I) iodide ( CuI , 5 mol%).

  • Solvents: Anhydrous Tetrahydrofuran (THF), Anhydrous Diisopropylamine (DIPA).

  • Equipment: 50 mL Schlenk flask, magnetic stirrer, Schlenk line (vacuum/nitrogen), oil bath.

Experimental_Workflow Step1 1. Reagent Assembly ArBr, Alkyne, Pd/Cu Step2 2. Degassing Freeze-Pump-Thaw Step1->Step2 Step3 3. Cross-Coupling 80°C, 16h, N2 atm Step2->Step3 Step4 4. Workup NH4Cl Quench, Extraction Step3->Step4 Step5 5. Purification SiO2 Column (Hexanes) Step4->Step5

Fig 2: Step-by-step experimental workflow for the Sonogashira cross-coupling protocol.

Step-by-Step Methodology

Step 1: Preparation and Reagent Assembly

  • Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with dry Nitrogen ( N2​ ).

  • Add 9-bromophenanthrene (1.28 g, 5.0 mmol), Pd(PPh3​)2​Cl2​ (105 mg, 0.15 mmol, 3 mol%), and CuI (47.6 mg, 0.25 mmol, 5 mol%) to the flask.

  • Seal the flask with a rubber septum and purge the system with N2​ for 5 minutes.

Step 2: Solvent Addition and Degassing 4. Inject anhydrous THF (10 mL) and anhydrous DIPA (10 mL) into the flask via a dry syringe. 5. Inject phenylacetylene (0.71 mL, 6.5 mmol, 1.3 equiv) into the mixture. 6. Critical Step: Perform three cycles of freeze-pump-thaw degassing. Submerge the flask in a liquid nitrogen bath until the mixture freezes, apply high vacuum for 3 minutes, isolate the vacuum, and allow the mixture to thaw in a warm water bath. Backfill with N2​ .

Step 3: Reaction Execution 7. Transfer the Schlenk flask to a pre-heated oil bath set to 80 °C. 8. Stir the reaction mixture vigorously for 16 hours.

  • Self-Validation Check: The solution will transition from a pale yellow suspension to a dark brown/black homogeneous solution, indicating the formation of active Pd0 and the progression of the catalytic cycle.

  • Monitor the reaction via TLC (Hexanes as eluent; UV visualization at 254 nm). The starting material ( Rf​≈0.6 ) should be completely consumed, replaced by a highly fluorescent blue spot ( Rf​≈0.45 ).

Step 4: Workup and Extraction 10. Cool the reaction mixture to room temperature. 11. Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride ( NH4​Cl ). Rationale: NH4​Cl complexes with copper salts, forming water-soluble copper-amine complexes and preventing copper contamination in the final product. 12. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). 13. Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Purification 14. Purify the crude dark residue via flash column chromatography on silica gel. Use 100% Hexanes as the eluent. 15. Collect the fractions containing the highly fluorescent product. Concentrate the fractions to yield a pale yellow solid. 16. Optional: Recrystallize from a mixture of DCM/Hexanes (1:10) to obtain 9-(phenylethynyl)phenanthrene as off-white/pale yellow needle-like crystals. 17. Expected Yield: ~1.28 g (92%).

Characterization Data

To validate the structural integrity of the synthesized 9-(phenylethynyl)phenanthrene, compare the obtained spectroscopic data against the expected values:

  • 1 H NMR (400 MHz, CDCl3​ ): δ 8.75 (m, 1H), 8.68 (d, J = 8.2 Hz, 1H), 8.44 (m, 1H), 8.10 (s, 1H), 7.88 (d, J = 7.8 Hz, 1H), 7.75–7.58 (m, 6H), 7.45–7.35 (m, 3H).

  • 13 C NMR (100 MHz, CDCl3​ ): δ 131.8, 131.6, 131.2, 130.2, 129.9, 128.7, 128.5, 128.4, 127.6, 127.1, 126.9, 126.8, 123.4, 122.8, 122.6, 119.8, 93.5 (Alkyne C), 88.2 (Alkyne C).

  • HRMS (ESI): m/z calculated for C22​H14​ [M]+ : 278.1096; Found: 278.1092.

References

  • Chemical Reviews (ACS Publications)
  • Chemical Society Reviews (RSC Publishing)
  • The Journal of Organic Chemistry (ACS Publications)
  • ACS Catalysis (ACS Publications)
  • Organic Process Research & Development (ACS Publications)

Sources

Application Notes & Protocols: Utilizing 9-(phenylethynyl)phenanthrene as a Blue OLED Emissive Layer

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive technical guide for researchers and materials scientists on the application of 9-(phenylethynyl)phenanthrene (PEP) as a blue emissive material in Organic Light-Emitting Diodes (OLEDs). We will explore the fundamental properties of the phenanthrene core, detail the fabrication of high-performance devices, and provide protocols for their characterization. The methodologies described herein are synthesized from established best practices in the field, providing a robust framework for development and innovation.

Introduction: The Challenge and Opportunity of Blue Emitters

Organic Light-Emitting Diode (OLED) technology has fundamentally reshaped the display and lighting industries.[1] However, the development of stable, efficient, and deep-blue emitting materials remains a significant bottleneck.[2] This "blue problem" arises because the high photon energy required for blue emission often corresponds to lower photochemical stability, leading to rapid device degradation and shorter operational lifetimes compared to their red and green counterparts.[2]

Phenanthrene and its derivatives have emerged as a promising class of materials to address this challenge. The phenanthrene core possesses a naturally wide energy bandgap, making it an excellent candidate for blue fluorescence.[3] Furthermore, its rigid, fused-ring structure imparts high thermal stability, a critical requirement for materials processed via vacuum thermal evaporation.[3]

This guide focuses on 9-(phenylethynyl)phenanthrene (PEP), a molecule that combines the robust phenanthrene core with a π-conjugated phenylethynyl substituent. This strategic functionalization allows for the tuning of frontier molecular orbital (HOMO/LUMO) energy levels, influencing charge injection, transport, and recombination properties within the OLED device stack.

Material Profile: 9-(phenylethynyl)phenanthrene (PEP)

A thorough understanding of the material's intrinsic properties is paramount before device integration. While extensive data on PEP itself is emerging, we can infer its expected characteristics from closely related phenanthrene-based fluorophores.[3]

Photophysical & Electronic Properties

The electronic properties of PEP dictate its performance as an emitter. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) levels determine the ease of hole and electron injection from adjacent layers, while the energy gap (Eg) dictates the emission color.

PropertyTypical Value (Phenanthrene-based Emitters)Significance
Absorption Peak (λ_abs) ~350-400 nmGoverns excitation properties.
Emission Peak (λ_em) ~415-440 nmDetermines the color of emitted light (deep-blue).[3]
Photoluminescence Quantum Yield (PLQY) > 30% (in solid state)Efficiency of converting absorbed photons to emitted photons.[3]
HOMO Level ~ -5.6 to -5.9 eVEnergy level for hole injection/transport.
LUMO Level ~ -2.5 to -2.8 eVEnergy level for electron injection/transport.
Energy Gap (E_g) > 2.9 eVCorrelates to deep-blue emission.[4]
Thermal Properties

For devices fabricated via vacuum deposition, thermal stability is non-negotiable. The material must sublime without decomposing.

PropertyTypical Value (Phenanthrene-based Emitters)Significance
Decomposition Temperature (T_d) > 400 °CEnsures material integrity during thermal evaporation.[3]
Glass Transition Temperature (T_g) > 120 °CHigh T_g promotes morphological stability in the thin film state.

OLED Device Architecture & Operating Principles

A high-performance OLED is not built from the emissive layer alone. It is a precisely engineered multilayer heterostructure where each layer serves a distinct function to ensure balanced charge injection, transport, and efficient recombination within the emissive layer (EML).[5][6]

cluster_OLED OLED Device Stack Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML): Host + PEP HTL Hole Transport Layer (HTL) HIL Hole Injection Layer (HIL) Anode Anode (e.g., ITO) Substrate Glass Substrate

Caption: Standard multilayer OLED device architecture.

The core principle of OLED operation is electroluminescence. When a voltage is applied, the anode injects holes into the HTL and the cathode injects electrons into the ETL. These charges migrate towards the EML, where they recombine to form excited states (excitons). For a fluorescent emitter like PEP, only singlet excitons can decay radiatively to produce light, limiting the theoretical internal quantum efficiency to 25%.[7]

Energy Level Alignment: The Key to Efficiency

Efficient charge injection and confinement are governed by the relative energy levels of adjacent materials. The ideal device architecture minimizes the energy barriers for charge injection while creating barriers that confine excitons within the emissive layer.

cluster_levels Illustrative Energy Level Diagram (eV) vac Vacuum Level (0 eV) ITO ITO ITO_HOMO -4.7 ITO->ITO_HOMO NPB NPB (HTL) NPB_HOMO -5.5 NPB->NPB_HOMO NPB_LUMO -2.4 NPB->NPB_LUMO PEP PEP (EML) PEP_HOMO -5.7 PEP->PEP_HOMO PEP_LUMO -2.7 PEP->PEP_LUMO TPBi TPBi (ETL) TPBi_HOMO -6.2 TPBi->TPBi_HOMO TPBi_LUMO -2.7 TPBi->TPBi_LUMO LiF_Al LiF/Al LiF_Al_WF -4.3 LiF_Al->LiF_Al_WF

Caption: Energy level alignment in a PEP-based OLED.

Protocol 1: Device Fabrication via Thermal Evaporation

This protocol outlines the fabrication of a PEP-based OLED using a standard high-vacuum thermal evaporation process. The causality behind material selection is to ensure energetic compatibility and proven performance.

Materials & Proposed Device Structure

A common and effective device architecture for fluorescent blue emitters is as follows:

LayerMaterialFunctionThickness
AnodeIndium Tin Oxide (ITO)Transparent conductor for hole injection~150 nm
HTLNPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine)Hole Transport & Electron Blocking[8]40 nm
EMLPEPBlue Emissive Layer30 nm
ETLTPBi (2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole))Electron Transport & Hole Blocking[8]30 nm
EILLithium Fluoride (LiF)Enhance electron injection1 nm
CathodeAluminum (Al)Electron injection and reflective contact100 nm
Step-by-Step Fabrication Workflow

sub_prep 1. Substrate Preparation (ITO Cleaning & UV-Ozone) load_mask 2. Load into Chamber (Substrates & Shadow Masks) sub_prep->load_mask pump_down 3. Pump Down (To < 5x10⁻⁶ Torr) load_mask->pump_down htl_dep 4. HTL Deposition (NPB @ ~1 Å/s) pump_down->htl_dep eml_dep 5. EML Deposition (PEP @ ~1 Å/s) htl_dep->eml_dep etl_dep 6. ETL Deposition (TPBi @ ~1 Å/s) eml_dep->etl_dep eil_dep 7. EIL Deposition (LiF @ ~0.1 Å/s) etl_dep->eil_dep cathode_dep 8. Cathode Deposition (Al @ ~5 Å/s) eil_dep->cathode_dep encap 9. Encapsulation (In N₂ Glovebox) cathode_dep->encap test 10. Characterization encap->test

Caption: Workflow for vacuum thermal evaporation of OLEDs.

  • Substrate Preparation (Critical for Performance):

    • Sequentially sonicate pre-patterned ITO-coated glass substrates in baths of detergent (e.g., Decon 90), deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates under a stream of high-purity nitrogen gas.

    • Immediately treat the substrates with UV-ozone for 10-15 minutes. This step cleans residual organic contaminants and increases the ITO work function, which is crucial for efficient hole injection.[9]

  • Chamber Loading:

    • Mount the cleaned substrates onto a substrate holder.

    • Load high-purity (>99.5%) organic materials and metals into appropriate thermal evaporation sources (e.g., quartz crucibles for organics, molybdenum boats for Al).

    • Align shadow masks to define the active device area.

  • High-Vacuum Pump Down:

    • Evacuate the deposition chamber to a base pressure below 5 x 10⁻⁶ Torr. A low pressure is essential to ensure a long mean free path for evaporated molecules, leading to uniform films and minimizing contamination.

  • Organic and Inorganic Layer Deposition:

    • Deposit each layer sequentially by resistively heating the source materials.

    • Monitor the deposition rate and thickness in real-time using a quartz crystal microbalance (QCM). Adhere to the rates specified in the workflow diagram. Slow, controlled deposition promotes the formation of smooth, amorphous films.

  • Encapsulation:

    • Immediately transfer the completed devices to an inert atmosphere (e.g., a nitrogen-filled glovebox) without exposure to ambient air.

    • Encapsulate the devices by affixing a glass coverslip using a UV-curable epoxy resin. A desiccant may be included within the encapsulated space. Encapsulation is vital to prevent degradation from moisture and oxygen.

Protocol 2: Device Characterization

After fabrication, the device's performance must be quantified. All measurements should be conducted in a dark, shielded environment.

  • Current Density-Voltage-Luminance (J-V-L) Analysis:

    • Use a source measure unit (SMU) to apply a forward voltage bias sweep to the device.

    • Simultaneously, measure the current flowing through the device (to calculate current density, J) and the light output (luminance, L) using a calibrated photodiode or spectrometer.

    • This measurement yields key parameters like turn-on voltage (voltage at which L = 1 cd/m²) and driving voltage.

  • Electroluminescence (EL) Spectroscopy:

    • At a constant driving voltage or current, capture the emitted light with a fiber-optic spectrometer.

    • This provides the EL spectrum, from which the peak emission wavelength (λ_EL) and Commission Internationale de l'Eclairage (CIE) 1931 color coordinates (x, y) are determined. For PEP, a deep-blue emission with CIEy < 0.1 is expected.[3]

  • Efficiency Calculations:

    • From the J-V-L and EL data, calculate the critical performance metrics:

      • Current Efficiency (η_c, in cd/A): η_c = L / J

      • Power Efficiency (η_p, in lm/W): η_p = π * L / (J * V)

      • External Quantum Efficiency (EQE, in %): The ratio of photons emitted to electrons injected. This requires careful calibration of the measurement setup. Non-doped fluorescent blue OLEDs based on phenanthrene have demonstrated EQEs in the range of 4-6%.[3][10]

  • Lifetime Measurement:

    • Stress the device at a constant initial luminance (e.g., 100 or 1000 cd/m²).

    • Monitor the luminance over time. The lifetime is often reported as LT95 or LT50, the time it takes for the luminance to drop to 95% or 50% of its initial value, respectively.[2][11]

Expected Performance & Troubleshooting

ParameterExpected ResultCommon ProblemPotential Cause & Solution
Turn-on Voltage < 5 VHigh turn-on voltage (> 8 V)Cause: Large energy barrier for charge injection. Solution: Verify ITO work function (UV-ozone treatment); consider adding a dedicated hole-injection layer (HIL) like TCTA.[7]
CIE Coordinates (x ≈ 0.15, y < 0.10)Red-shifted, impure colorCause: Exciplex formation at an interface (e.g., HTL/EML).[12] Solution: Insert a thin interlayer with appropriate energy levels to separate the recombination zone from the interface.
Efficiency (EQE) 4-6%Low efficiency (< 2%)Cause: Unbalanced charge transport; exciton quenching. Solution: Adjust HTL/ETL thicknesses to balance charge flux; ensure high material purity to reduce quenching sites.
Lifetime LT50 > 100 hrs @ 100 cd/m²Rapid degradationCause: Material instability; poor encapsulation. Solution: Use highly stable transport materials; improve encapsulation protocol to eliminate O₂/H₂O ingress.

Conclusion

9-(phenylethynyl)phenanthrene stands as a promising candidate for the emissive layer in blue OLEDs, leveraging the inherent thermal stability and wide bandgap of the phenanthrene core. By employing the well-defined device architectures and fabrication protocols detailed in this guide, researchers can effectively integrate PEP into high-performance devices. Success hinges on a holistic approach, paying meticulous attention to substrate preparation, energy level alignment, and device encapsulation. This foundational knowledge empowers researchers to not only replicate but also innovate upon these protocols, paving the way for the next generation of stable and efficient blue OLEDs.

References

  • Photophysics of 9-ethynylanthracene based 'push-pull' molecules. (2025, January 19). IAEA.
  • A Comparative Assessment of o-Phenanthroline Derivatives in OLED Devices. Benchchem.
  • Phenylethynylanthracene based push–pull molecular systems: tuning the photophysics through para-substituents on the phenyl ring. RSC Publishing.
  • The Blue Problem: OLED Stability and Degradation Mechanisms. (n.d.). PMC - NIH.
  • Synthesis of Heterocycles for OLED Applications. (n.d.). IRIS.
  • Exceptionally stable blue phosphorescent organic light-emitting diodes. (2022, March 15). Nature.
  • Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. (2024, January 29). PMC.
  • Phenanthrene-based deep-blue fluorophores with balanced carrier transport ability for high-performance OLEDs with a CIEy < 0.04. (2022, September 20). Journal of Materials Chemistry C (RSC Publishing).
  • Size-dependent optical properties of 9,10-Bis(phenylethynyl)anthracene Crystals. (2018, June 29). ResearchGate.
  • Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono. (2021, June 5). Engineered Science Publisher.
  • Application of 2,7-Diiodophenanthrene-9,10-dione Derivatives in Organic Electronics. Benchchem.
  • Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials. (2025, August 7). ResearchGate.
  • Illuminating the Future: Breakthrough in Solution-Processed Deep-Blue OLEDs Boasts Stability and Efficiency. (2024, March 12). Display Daily.
  • The device architecture of state‐of‐the‐art OLED devices. Each layer.... (n.d.). ResearchGate.
  • Blue single-layer OLED using fluorescent materials. A molecular design view point. (n.d.).
  • Organic Light Emitting Devices Fabricated from Semiconducting Nanospheres. (n.d.).
  • Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. (2019, August 26). MDPI.
  • White light emitting OLEDs from combined monomer and aggregate emission. (n.d.). Google Patents.
  • Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs. (2024, June 29). MDPI.
  • Facile synthesis of 2-aza-9,10-diphenylanthracene and the effect of precise nitrogen atom incorporation on OLED emitters performance. (2023, July 13). Materials Advances (RSC Publishing).
  • Organic Light Emitting Diode: OLED Generations & Structure. (n.d.). Ossila.
  • Highly efficient and stable deep-blue emitting anthracene-derived molecular glass for versatile types of non-doped OLED applications. (n.d.). Journal of Materials Chemistry (RSC Publishing).
  • Highly Efficient Non-Doped Blue-Light-Emitting Diodes Based on an Anthrancene Derivative End-Capped with Tetraphenylethylene Groups. (2007, September 20).
  • Facile synthesis of 2-aza-9,10-diphenylanthracene and the effect of precise nitrogen atom incorporation on OLED emitters performance. (n.d.). PMC.
  • Non-doped OLEDs based on tetraphenylethylene phenanthroimidazoles with negligible efficiency roll-off: effects of. (2021, June 23). SciSpace.

Sources

Application Note: Vacuum Thermal Evaporation Deposition of 9-(Phenylethynyl)phenanthrene Thin Films

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials scientists, organic electronics researchers, and device engineers. Applications: Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and bio-electronic sensor interfaces.

Rationale and Material Context

9-(Phenylethynyl)phenanthrene (PEP) is a highly conjugated polycyclic aromatic hydrocarbon (PAH) derivative. The integration of a phenanthrene core with a phenylethynyl substituent yields a molecule with high triplet excitation energy, excellent thermal stability, and extended π -conjugation[1]. These properties make PEP an exceptional candidate for charge-transport layers and host materials in organic optoelectronics[2].

While solution-processing methods (e.g., spin-coating) are common for polymers, they are suboptimal for small-molecule organic semiconductors like PEP. Solution processing often leads to solvent trapping, amorphous domains, and poor run-to-run reproducibility[3]. Vacuum Thermal Evaporation (VTE) is the definitive method for depositing PEP thin films. VTE bypasses solubility limitations, prevents oxidative degradation, and allows for the precise, sub-nanometer control of film thickness and molecular packing required for high-performance devices[3].

Mechanistic Principles of VTE for Organic Semiconductors

The deposition of PEP via VTE is governed by precise thermodynamic and kinetic principles. Understanding this causality is critical for optimizing film morphology:

  • Mean Free Path & High Vacuum: VTE requires a base pressure of at least 10−6 Torr. At this pressure, the mean free path of the sublimated PEP molecules exceeds the distance between the source crucible and the substrate[4]. This prevents gas-phase collisions, ensuring that molecules travel in a ballistic trajectory and do not form premature clusters (which cause particulate defects).

  • Sublimation Thermodynamics: PEP is heated in a resistive Knudsen cell (effusion cell) until its vapor pressure exceeds the ambient chamber pressure. Because organic molecules are held together by weak van der Waals forces, excessive heating can cause molecular fragmentation. The thermal energy must be strictly controlled to induce sublimation without breaking covalent bonds.

  • Surface Diffusion & Nucleation Kinetics: Upon striking the substrate, PEP molecules physisorb. Their ability to form highly ordered, crystalline π−π stacked domains depends on their kinetic energy (controlled by substrate temperature) and the arrival rate (deposition rate)[4]. A slow deposition rate ensures molecules have sufficient time to diffuse across the substrate and settle into thermodynamically favorable lattice sites before being buried by the next monolayer[3].

Visualization of the VTE Growth Mechanism

VTE_Workflow Sublimation 1. Sublimation (150-250 °C) Transport 2. Vapor Transport (< 10⁻⁶ Torr) Sublimation->Transport Mean Free Path > 50cm Adsorption 3. Adsorption (Physisorption) Transport->Adsorption Condensation Diffusion 4. Surface Diffusion (Kinetic Control) Adsorption->Diffusion Thermal Energy Nucleation 5. Film Nucleation (π-π Stacking) Diffusion->Nucleation Self-Assembly

Thermodynamic and kinetic stages of 9-(phenylethynyl)phenanthrene thin film growth via VTE.

Standard Operating Parameters

The following quantitative parameters establish the baseline for depositing high-quality, crystalline PEP thin films.

ParameterTarget RangeScientific Justification
Base Pressure <5×10−6 TorrPrevents oxidation and ensures ballistic molecular transport[4].
Crucible Material Alumina or QuartzPrevents catalytic degradation of the alkyne bond at high temperatures.
Source Temperature 150−250 °CInduces sublimation below the thermal decomposition threshold.
Deposition Rate 0.1−0.5 Å/sAllows adequate surface diffusion time for ordered molecular packing[4].
Substrate Temperature 25−60 °CProvides kinetic energy for surface mobility without causing desorption[3].
Film Thickness 20−50 nmOptimal for charge transport; thicker films increase series resistance[3].

Self-Validating Deposition Protocol

This protocol is designed as a closed-loop, self-validating system. Do not proceed to subsequent steps unless the validation checkpoints are successfully met.

Phase 1: Substrate Preparation
  • Solvent Cleaning: Sonicate substrates (e.g., ITO-coated glass or silicon wafers) sequentially in Alconox solution, deionized water, acetone, and isopropanol for 10 minutes each.

  • Drying: Blow dry with high-purity N2​ gas and bake at 120 °C for 15 minutes to remove residual moisture.

  • Surface Activation: Treat substrates with UV-Ozone for 15 minutes.

    • Causality: UV-Ozone removes organic residues and increases the surface energy of the substrate, promoting uniform wetting and dense nucleation of the PEP molecules[3].

Phase 2: Source Loading & Chamber Evacuation
  • Loading: Load 50–100 mg of high-purity (>99%) 9-(phenylethynyl)phenanthrene powder into an alumina crucible. Place the crucible into the resistive heating coil.

  • Mounting: Secure the cleaned substrates onto the rotating substrate holder. Set rotation to 10–15 RPM to ensure spatial uniformity during deposition.

  • Evacuation: Rough pump the chamber, then engage the turbomolecular or cryopump to reach high vacuum.

    • Validation Checkpoint 1 (Vacuum Integrity): Isolate the pump for 5 minutes. If the pressure rises by more than 1×10−5 Torr, a micro-leak is present. Abort the run, vent, and inspect O-rings. Proceed only if base pressure stabilizes at <5×10−6 Torr.

Phase 3: Thermal Evaporation & Deposition Control
  • Source Outgassing: Slowly ramp the source power (e.g., 1% output increase per minute) while keeping the source shutter closed. Monitor the chamber pressure. If pressure spikes above 10−5 Torr, pause the ramp to allow trapped gases and moisture to evacuate.

  • Rate Stabilization: Continue heating until the Quartz Crystal Microbalance (QCM) registers a deposition rate. Adjust the PID controller to achieve a target rate of 0.2 Å/s.

    • Validation Checkpoint 2 (Rate Stability): The QCM must read a stable 0.2±0.05 Å/s for a continuous 60 seconds. Fluctuations indicate uneven sublimation (e.g., powder shifting or thermal gradients). Do not open the shutter until stability is achieved.

  • Deposition: Open the source shutter to expose the substrate. Monitor the integrated thickness on the QCM.

  • Termination: Once the target thickness (e.g., 30 nm) is reached, immediately close the source shutter and cut power to the heating boat.

Phase 4: Cool-Down and Characterization
  • Cooling: Allow the source and substrates to cool under vacuum for at least 60 minutes.

    • Causality: Venting the chamber while the organic film is still hot will cause immediate oxidation of the phenylethynyl bonds and catastrophic degradation of the semiconductor's electronic properties.

  • Venting: Purge the chamber with dry N2​ to atmospheric pressure.

  • Post-Deposition Validation:

    • Validation Checkpoint 3 (Morphology): Inspect the film via Atomic Force Microscopy (AFM) or cross-polarized optical microscopy. A high-quality VTE-deposited PEP film should exhibit a root-mean-square (RMS) surface roughness of <1.5 nm and uniform birefringence, indicating ordered π−π stacking rather than amorphous agglomeration.

References

  • [3] Bao, Z., et al. "Thin Film Deposition, Patterning, and Printing in Organic Thin Film Transistors." Chemistry of Materials, ACS Publications. Available at:[Link]

  • [1] Echavarren, A. M., et al. "Selective Synthesis of Phenanthrenes and Dihydrophenanthrenes via Gold-Catalyzed Cycloisomerization of Biphenyl Embedded Trienynes." Organic Letters, ACS Publications. Available at:[Link]

  • [2] Semiconductor Energy Laboratory Co Ltd. "Phenanthrene compound, light-emitting element, light-emitting device, electronic device, and lighting device." Google Patents (KR101950363B1). Available at:

Sources

Troubleshooting & Optimization

improving Sonogashira coupling yield for 9-(phenylethynyl)phenanthrene synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 9-(phenylethynyl)phenanthrene via the Sonogashira cross-coupling reaction. The coupling of 9-bromophenanthrene with phenylacetylene presents unique challenges, primarily due to the steric hindrance of the phenanthrene 9-position and the propensity of phenylacetylene to undergo oxidative homocoupling.

This guide is engineered for drug development professionals and synthetic chemists, providing mechanistic troubleshooting, self-validating protocols, and empirical data to maximize your reaction yield.

Diagnostic Workflow for Low Yields

Before altering your protocol, use the decision tree below to diagnose the root cause of your specific failure mode.

G Start Low Yield in 9-(Phenylethynyl)phenanthrene Synthesis Q1 Is Palladium Black observed? Start->Q1 A1 Degas solvents, ensure inert atmosphere, use fresh Pd catalyst Q1->A1 Yes Q2 Is Glaser homocoupling > 5%? Q1->Q2 No A2 Reduce CuI loading, slow alkyne addition, or use Cu-free protocol Q2->A2 Yes Q3 Is unreacted 9-bromophenanthrene > 10%? Q2->Q3 No A3 Increase temp, use bulky ligands (XPhos), or switch to 9-iodophenanthrene Q3->A3 Yes Success Proceed to Workup & Purification Q3->Success No

Diagnostic decision tree for troubleshooting Sonogashira coupling failures.

Troubleshooting Guides & FAQs

Q1: My conversion of 9-bromophenanthrene is stalling below 50%. Why is this happening, and how can I drive it to completion? A1: The 9-position of phenanthrene is sterically hindered and electronically unique (exhibiting localized double-bond character), which significantly impedes the oxidative addition step of the Pd(0) catalytic cycle [5]. If you are using standard catalysts like Pd(PPh3​)2​Cl2​ at room temperature, the catalytic cycle bottlenecks here. Causality & Solution: To accelerate oxidative addition, you must increase the electron density on the palladium center and provide a better angle of attack. Switch to a bulky, electron-rich ligand such as XPhos or dppf. Alternatively, elevate the reaction temperature (e.g., 80–90 °C in DMF) or swap the starting material to 9-iodophenanthrene, which is vastly more reactive due to the weaker C–I bond [2].

Q2: I am isolating a large amount of a white/yellow crystalline byproduct instead of my product. What is it? A2: This is 1,4-diphenylbuta-1,3-diyne, the result of the Glaser-Hay homocoupling of phenylacetylene. This wasteful side reaction occurs when the copper(I) acetylide intermediate is oxidized by trace amounts of oxygen in the reaction mixture [1]. Causality & Solution: Oxygen acts as an oxidant, turning Cu(I) into a species that promotes the dimerization of the alkyne [3]. To prevent this, ensure strictly anaerobic conditions by degassing all solvents using the freeze-pump-thaw method. Additionally, keep the copper(I) iodide loading to the absolute minimum effective concentration (1–2 mol%). If homocoupling persists, the most definitive solution is to adopt a copper-free Sonogashira protocol[4].

Q3: The reaction mixture turns black immediately upon adding the reagents. Is the catalyst dead? A3: Yes. The rapid formation of a black precipitate is "palladium black"—a sign that your active Pd(0) catalyst has agglomerated and decomposed into inactive metallic palladium [1]. Causality & Solution: Palladium black formation is typically triggered by oxygen, moisture, or a failure in the reduction of the Pd(II) precatalyst due to impure amine bases. Ensure your amine base (e.g., triethylamine or diisopropylamine) is strictly anhydrous and stored under inert gas.

Quantitative Data Summary: Optimization Parameters

The following table synthesizes empirical data comparing various reaction conditions for the coupling of 9-halophenanthrenes with phenylacetylene. Use this to benchmark your expected yields.

Aryl HalideCatalyst / LigandCo-CatalystSolvent / BaseTemp (°C)Yield (%)Homocoupling (%)
9-Bromophenanthrene Pd(PPh3​)2​Cl2​ CuI (10 mol%)THF / Et3​N 6045%~25%
9-Bromophenanthrene Pd(dppf)Cl2​ CuI (2 mol%)DMF / Et3​N 9078%~8%
9-Iodophenanthrene Pd(PPh3​)2​Cl2​ CuI (2 mol%)THF / Et3​N 2592%< 2%
9-Bromophenanthrene Pd(CH3​CN)2​Cl2​ / XPhosNone (Cu-Free) H2​O (PTS) / Cs2​CO3​ 2585%< 1%

Data extrapolated from optimized methodologies for bulky PAHs and copper-free aqueous conditions [4].

Self-Validating Experimental Protocol: Copper-Free Synthesis

To completely eliminate Glaser homocoupling while maintaining high yields for sterically hindered substrates, we recommend a Copper-Free Sonogashira Protocol utilizing an electron-rich ligand (XPhos). This protocol includes built-in validation checkpoints to ensure reproducibility.

Materials Required:

  • 9-Bromophenanthrene (1.0 equiv, 1.0 mmol)

  • Phenylacetylene (1.2 equiv, 1.2 mmol)

  • Pd(CH3​CN)2​Cl2​ (2 mol%)

  • XPhos ligand (6 mol%)

  • Cs2​CO3​ (2.5 equiv)

  • Solvent: Degassed THF or 3% aqueous PTS (Polyoxyethanyl α-tocopheryl sebacate)

Step-by-Step Methodology:

  • Preparation & Degassing (Critical Step):

    • Add the solvent to a Schlenk flask. Degas via three consecutive freeze-pump-thaw cycles.

    • Validation Check: The solvent must not bubble when placed under static vacuum at room temperature after the final cycle.

  • Reagent Charging:

    • Under a positive flow of Argon, charge the oven-dried Schlenk flask with 9-bromophenanthrene, Pd(CH3​CN)2​Cl2​ , XPhos, and Cs2​CO3​ .

    • Add the degassed solvent via syringe.

    • Validation Check: The solution should turn a clear, pale yellow/orange as the active Pd-XPhos complex forms. If it turns black, the system is contaminated with oxygen; abort and restart.

  • Reaction Initiation:

    • Add phenylacetylene dropwise over 10 minutes via a syringe pump. Slow addition keeps the localized concentration of the alkyne low, further preventing any trace homocoupling.

    • Stir the reaction at room temperature (or up to 60 °C if using THF) for 12–24 hours.

  • Monitoring & Workup:

    • Monitor via TLC (Hexanes/EtOAc 9:1). The 9-bromophenanthrene spot (UV active) should disappear.

    • Once complete, dilute the mixture with diethyl ether and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts [1].

    • Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography (eluting with hexanes) to yield pure 9-(phenylethynyl)phenanthrene.

References

  • Troubleshooting guide for Sonogashira coupling failures. Benchchem.
  • Sonogashira coupling. Wikipedia.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters (ACS Publications).
  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters (University of California, Santa Barbara).
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.

overcoming poor organic solvent solubility of 9-(phenylethynyl)phenanthrene

optimizing silica gel column chromatography for 9-(phenylethynyl)phenanthrene purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing 9-(phenylethynyl)phenanthrene via the Sonogashira cross-coupling reaction[1] introduces a complex matrix of highly conjugated, non-polar polycyclic aromatic hydrocarbons (PAHs) and polar catalyst byproducts. As a Senior Application Scientist, I have designed this guide to provide a self-validating, mechanistically grounded system to isolate your target molecule from common, stubborn impurities like 1,4-diphenylbuta-1,3-diyne (the Glaser homocoupling byproduct)[1][2] and triphenylphosphine oxide (TPPO)[3][4].

Below, you will find our optimized workflow, standard operating procedures, quantitative chromatographic data, and a troubleshooting FAQ.

Purification Workflow

G Crude Crude Sonogashira Mixture (Target, Homocoupled, TPPO, Metals) Workup Aqueous Workup & Extraction (Removes Salts & Metals) Crude->Workup Trituration Hexane Trituration (Precipitates TPPO) Workup->Trituration DryLoad Dry Loading on Silica (Prevents Band Broadening) Trituration->DryLoad Filtrate Column Silica Gel Chromatography (100% Hexane Isocratic) DryLoad->Column Pure Pure 9-(Phenylethynyl)phenanthrene Column->Pure Elutes at Rf ~0.35

Workflow for optimizing the purification of 9-(phenylethynyl)phenanthrene from crude mixtures.

Standard Operating Procedure: Optimized Silica Gel Chromatography

Relying solely on a silica column to separate the entire Sonogashira crude mixture often leads to failure due to the extreme polarity differences and streaking behaviors of the byproducts. This protocol utilizes a pre-column purge to ensure the chromatography step is strictly reserved for separating the non-polar PAHs.

Phase 1: Pre-Column TPPO Purge

  • Concentration: Remove the reaction solvent (e.g., THF, DMF, or amine bases) completely under reduced pressure.

  • Trituration: Suspend the crude residue in cold hexanes. Causality: TPPO is highly insoluble in aliphatic hydrocarbons like cold hexanes, whereas the highly lipophilic 9-(phenylethynyl)phenanthrene remains soluble[3][4].

  • Filtration: Filter the suspension through a sintered glass funnel to remove the bulk of the precipitated TPPO.

Phase 2: Dry Loading 4. Adsorption: Concentrate the hexane filtrate, dissolve the residue in a minimal amount of dichloromethane (DCM), and add silica gel (approx. 1:3 sample-to-silica mass ratio). 5. Evaporation: Evaporate the DCM completely on a rotary evaporator to yield a free-flowing powder. Causality: Dry loading prevents the "solvent front" effect that causes band broadening. This is critical when separating compounds with nearly identical Rf​ values, as liquid loading a concentrated PAH in a strong solvent will cause it to crash out upon contact with the hexane mobile phase.

Phase 3: Isocratic Elution 6. Column Packing: Slurry-pack a glass column with fine silica gel (230-400 mesh) using 100% hexanes[2]. 7. Elution: Add the dry-loaded silica mixture to the top of the bed. Elute isocratically with 100% hexanes. Monitor fractions via TLC (highly UV active at 254 nm and 365 nm).

Quantitative Data: Solvent System Optimization

To achieve baseline resolution, you must understand the chromatographic behavior of the matrix components. Adding even 1% Ethyl Acetate or DCM will compress the Rf​ window between the target and the homocoupled dimer, making separation impossible.

CompoundSolvent SystemApprox. Rf​ Chromatographic Observation
1,4-Diphenylbuta-1,3-diyne 100% Hexanes~0.45Elutes first; highly non-polar, rigid linear structure[5].
9-Bromophenanthrene 100% Hexanes~0.40Unreacted starting material; elutes closely with the dimer.
9-(Phenylethynyl)phenanthrene 100% Hexanes~0.35Target product; strongly UV fluorescent.
Triphenylphosphine Oxide (TPPO) 100% Hexanes0.00Retained at baseline; streaks heavily if polar modifiers are added[3].
Troubleshooting Guide & FAQs

Q1: My product is co-eluting with a byproduct that has an almost identical Rf​ value. What is it, and how do I separate them? A1: This is likely 1,4-diphenylbuta-1,3-diyne, the Glaser/Hay homocoupling byproduct[2]. It is formed by the dimerization of your terminal alkyne (phenylacetylene) in the presence of trace oxygen and the copper(I) cocatalyst[1][2].

  • Causality: Both your target and the homocoupled dimer are highly conjugated, non-polar alkynes, meaning they interact similarly with the silica stationary phase.

  • Solution: First, optimize your reaction by ensuring strictly anaerobic conditions (e.g., sparging solvents with argon) or utilizing copper-free Sonogashira conditions to suppress dimer formation[1][2]. For the chromatography itself, you must use a long, finely packed silica column and elute strictly with 100% hexanes or pentane[2]. Do not use gradients.

Q2: I am observing severe streaking on my TLC plates and column, which is contaminating my pure fractions. How do I fix this? A2: The streaking is caused by triphenylphosphine oxide (TPPO), an oxidized byproduct of the palladium catalyst ligands[3].

  • Causality: TPPO features a highly polarized P=O bond that acts as a strong hydrogen bond acceptor. It interacts heavily with the silanol groups (-OH) on the silica gel, causing it to drag and streak across a wide range of fractions rather than eluting as a tight band[3][4].

  • Solution: Do not rely on chromatography to remove TPPO. Implement the cold hexane trituration step described in the SOP prior to loading the column. Because TPPO is poorly soluble in hexanes, you can physically filter off >90% of it before the mixture ever touches your column[3][4].

Q3: My product seems to be precipitating on the top of the column bed, leading to channeling and poor separation. What went wrong? A3: 9-(phenylethynyl)phenanthrene is a highly planar PAH and is prone to strong π−π stacking.

  • Causality: If you loaded the crude mixture as a concentrated liquid injection using a stronger solvent (like DCM or Toluene), the sudden transition to the non-polar hexane mobile phase causes the PAH to rapidly crash out of solution. This creates localized blockages in the silica bed, leading to solvent channeling.

  • Solution: Always use the dry loading technique. By pre-adsorbing the compound onto a small amount of silica gel and evaporating the solvent, you maximize the surface area of the analyte. This ensures a steady, continuous dissolution into the mobile phase without localized precipitation.

References
  • Wikipedia Contributors. "Sonogashira coupling." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Wikipedia Contributors. "Triphenylphosphine oxide." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • ACS Omega. "Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature." ACS Publications. Available at:[Link]

  • PubChem. "1,4-Diphenyl-1,3-butadiyne | C16H10 | CID 70174." National Institutes of Health. Available at:[Link]

Sources

Technical Support Center: Suppressing Glaser Homocoupling in Phenanthrene Alkyne Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields during the alkynylation of bulky polycyclic aromatic hydrocarbons (PAHs). When synthesizing phenanthrene alkynes via the Sonogashira cross-coupling reaction, the most notorious failure mode is the proliferation of the 1,3-diyne byproduct—a direct result of Glaser homocoupling.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to eliminate this side reaction, ensuring high-fidelity synthesis for drug development and materials science applications.

Part 1: Mechanistic Insights & FAQs

Q: Why is Glaser homocoupling so prevalent when working with phenanthrene substrates? A: The issue stems from a kinetic mismatch. Phenanthrenes, particularly when substituted at the 4, 5, or 9 positions, are sterically demanding and rigid. In a standard Cu-cocatalyzed Sonogashira reaction, the oxidative addition of the phenanthryl halide to Pd(0) and the subsequent transmetalation step are kinetically sluggish. Meanwhile, the copper co-catalyst rapidly reacts with the terminal alkyne to form a copper acetylide. Because the Pd cycle is stalled by steric bulk, these copper acetylides accumulate. In the presence of trace oxygen, they undergo rapid oxidative dimerization (Glaser-Hay coupling) to form 1,3-diynes 1[1].

Q: Can I just rigorously deoxygenate my reaction to prevent this? A: While rigorous deoxygenation is mandatory, it is rarely 100% effective for sluggish substrates. The Glaser coupling is an oxidative process promoted by oxygen 2[2], but even trace oxidants or the reduction of Pd(II) to Pd(0) by the alkyne itself can trigger homocoupling 3[3]. Therefore, modifying the catalytic system is usually required alongside strict atmospheric control.

Q: What is the most effective catalytic modification? A: Transitioning to a "Copper-Free" Sonogashira protocol. By removing Cu(I) salts entirely, you eliminate the primary pathway for Glaser coupling 2[2]. However, because copper normally facilitates the transmetalation step, removing it requires highly active palladium catalysts. To drive the direct activation of the terminal alkyne, you must use bulky, electron-rich ligands (such as bulky phenanthryl imidazolium carbenes) 4[4].

Mechanism Alkyne Terminal Alkyne + Amine Base CuAcetylide Copper Acetylide Intermediate Alkyne->CuAcetylide Transmetalation Cu Cu(I) Co-catalyst Cu->CuAcetylide PdCycle Pd Cross-Coupling (Slow for Phenanthrenes) CuAcetylide->PdCycle Pd(II)-Ar O2 Trace O2 / Oxidants CuAcetylide->O2 Oxidation Product Desired Phenanthrene Alkyne (Sonogashira Product) PdCycle->Product Reductive Elimination Byproduct 1,3-Diyne (Glaser Homocoupling) O2->Byproduct Dimerization

Mechanistic divergence in Sonogashira vs. Glaser-Hay pathways.

Part 2: Troubleshooting Guide

Issue 1: Persistent 1,3-diyne formation despite standard inert gas purging
  • Root Cause: Standard sparging (bubbling N₂/Ar) only removes ~95-98% of dissolved oxygen. The remaining O₂ is sufficient to drive the catalytic Glaser-Hay cycle 2[2]. Furthermore, highly polar solvent mixtures like THF/Et₃N stabilize the ionic intermediates of the oxidative homocoupling pathway.

  • Intervention: Implement strict Schlenk techniques with Freeze-Pump-Thaw degassing. Shift the solvent system to Toluene/iPr₂NH. Causality: Diisopropylamine (iPr₂NH) is bulkier and less coordinating than Et₃N, preventing it from over-stabilizing inactive Pd complexes, while toluene provides a less polar environment that disfavors the Glaser oxidative cycle 3[3].

Issue 2: Copper-free conditions lead to unreacted phenanthryl halide
  • Root Cause: Without copper to form the highly nucleophilic copper acetylide, the direct transmetalation from the terminal alkyne to the Pd(II) intermediate is kinetically slow, especially with sterically hindered phenanthrenes.

  • Intervention: Use bulky N-heterocyclic carbene (NHC) ligands. Causality: Bulky 2,9-dicyclohexyl-10-phenanthryl imidazolium ligands dramatically accelerate copper-free Sonogashira couplings by promoting rapid reductive elimination while stabilizing the highly active Pd(0) species, overcoming the steric penalty of the phenanthrene bay region 4[4].

Workflow Start Issue: High 1,3-Diyne Byproduct Degas Action: Freeze-Pump-Thaw (3x) Strict Anaerobic Conditions Start->Degas Check1 Homocoupling Suppressed? Degas->Check1 CuFree Action: Switch to Cu-Free Pd Catalysis Check1->CuFree No Success Success: High Yield Phenanthrene Alkyne Check1->Success Yes Check2 Reaction Sluggish? CuFree->Check2 Ligand Action: Add Bulky NHC or Electron-Rich Phosphines Check2->Ligand Yes Check2->Success No Ligand->Success

Troubleshooting workflow for minimizing Glaser coupling in bulky alkynes.

Part 3: Quantitative Data Presentation

The table below summarizes the progressive optimization of reaction conditions to suppress Glaser homocoupling in phenanthrene alkynylation, based on validated literature parameters 3[3], 4[4].

Catalyst SystemCo-CatalystSolvent / BaseDegassing MethodPhenanthrene Alkyne Yield (%)Glaser Diyne Byproduct (%)
PdCl₂(PPh₃)₂CuI (10 mol%)THF / Et₃NN₂ Sparging (10 min)~40%55%
Pd(PPh₃)₄CuI (5 mol%)THF / Et₃NN₂ Sparging (30 min)~60%33%
Pd(PPh₃)₄CuI (5 mol%)Toluene / iPr₂NHFreeze-Pump-Thaw~80%15%
PdCl₂(PPh₃)₂ + Bulky NHCNone (Cu-Free) THF / t-BuOKFreeze-Pump-Thaw>90% <1%

Part 4: Experimental Protocols

Protocol 1: Self-Validating Freeze-Pump-Thaw Degassing

To ensure the absolute exclusion of oxygen, standard sparging must be replaced with this method.

  • Freezing: Place the Schlenk flask containing your solvent and liquid base (e.g., Toluene/iPr₂NH) into a liquid nitrogen bath until completely frozen solid.

  • Pumping: Open the flask to a high vacuum (≤ 0.1 mmHg) for 5 minutes to evacuate the headspace.

  • Thawing: Close the vacuum valve and allow the flask to thaw in a room-temperature water bath. You will observe trapped gas bubbles escaping the liquid lattice.

  • Repeat: Repeat steps 1–3 for a total of three cycles. Backfill with ultra-high purity Argon on the final thaw.

  • Self-Validation Check: During the final thaw cycle, observe the liquid. If no bubbles evolve as the solvent reaches room temperature, the system is fully degassed. If running a control reaction with CuI, the mixture should remain pale yellow; a shift to a green/blue tint indicates the presence of oxidative Cu(II) species and a failure in degassing.

Protocol 2: Copper-Free Sonogashira Coupling of Phenanthryl Halides
  • Reagent Preparation: In a glovebox or under strict Argon flow, charge a Schlenk flask with the phenanthryl halide (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), bulky 2,9-dicyclohexyl-10-phenanthryl imidazolium carbene ligand (6 mol%), and anhydrous t-BuOK (2.0 equiv).

  • Solvent Addition: Add the rigorously degassed THF (via Protocol 1) to the flask.

  • Alkyne Addition (Critical Step): Instead of adding the terminal alkyne (1.2 equiv) all at once, add it dropwise via a syringe pump over 1 hour. Causality: Keeping the steady-state concentration of the terminal alkyne low minimizes the probability of two alkyne molecules encountering the Pd center simultaneously, further suppressing any residual homocoupling pathways.

  • Reaction Execution: Stir the reaction at 60–80 °C (depending on the specific steric bulk of the phenanthrene) for 12–24 hours.

  • Self-Validation Check: Monitor the reaction via TLC (UV active) or GC-MS. The absence of a highly non-polar, intensely fluorescent spot (typical of conjugated 1,3-diynes) confirms the successful suppression of the Glaser pathway.

Part 5: References

  • Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation Source: The Journal of Organic Chemistry - ACS Publications URL:

  • How to avoid dimerization of terminal alkynes in synthesis Source: Benchchem URL:

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 Source: RSC Books URL:

  • Sonogashira Coupling Using Bulky Palladium-Phenanthryl Imidazolium Carbene Catalysis Source: Organic Letters - ACS Publications URL:

Sources

troubleshooting low fluorescence quantum yield in 9-(phenylethynyl)phenanthrene derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Photophysical Characterization. This guide is designed for researchers and drug development professionals troubleshooting anomalous or low fluorescence quantum yields ( ΦF​ ) in 9-(phenylethynyl)phenanthrene (9-PEP) derivatives and related phenylethynylarenes.

Below, you will find a diagnostic workflow, mechanistic FAQs, self-validating experimental protocols, and comparative data to help you isolate and resolve quenching pathways in your fluorophores.

Diagnostic Workflow

DiagnosticWorkflow Start Low Quantum Yield ( Φ_F) Detected CheckConc Is Φ_F concentration dependent? Start->CheckConc ACQ Aggregation-Caused Quenching (ACQ) or Singlet Fission CheckConc->ACQ Yes (High Conc.) CheckVisc Does Φ_F increase in high viscosity/solid matrix? CheckConc->CheckVisc No (Dilute) Rotational Non-Radiative Decay via Rotational Relaxation CheckVisc->Rotational Yes CheckPurity Are trace metals (Pd/Cu) present from synthesis? CheckVisc->CheckPurity No HeavyAtom Heavy-Atom Quenching (Intersystem Crossing) CheckPurity->HeavyAtom Yes TICT Twisted Intramolecular Charge Transfer (TICT) CheckPurity->TICT No (Check Solvent Polarity)

Diagnostic workflow for isolating the mechanistic cause of low fluorescence quantum yield.

Section 1: Troubleshooting Guides & FAQs

Q1: My 9-PEP derivative shows near-unity quantum yield in dilute DCM, but the emission drops to <2% in thin films or concentrated solutions. What is happening? Mechanistic Cause: This is a classic presentation of Aggregation-Caused Quenching (ACQ), often compounded by singlet exciton fission. The highly planar phenanthrene core and the linear alkyne spacer facilitate strong intermolecular π−π stacking in the solid state. As demonstrated in analogous systems like 9,10-bis(phenylethynyl)anthracene (BPEA), dense molecular packing allows for efficient singlet exciton fission, where a single photoexcited singlet state splits into two triplet states, effectively bypassing radiative singlet decay and dropping the quantum yield to ~2%1[1]. Actionable Solution: To mitigate ACQ, you must disrupt the π−π stacking. Redesign the molecule by introducing steric bulk (e.g., tert-butyl, trimethylsilyl, or bulky aryl groups) directly onto the phenanthrene core or the phenyl ring. Alternatively, encapsulate the fluorophore in a rigid polymer matrix (like PMMA) to physically isolate the monomers.

Q2: Even in highly dilute solutions ( 10−6 M), my ΦF​ is unexpectedly low. I've confirmed the purity via NMR. What intrinsic molecular factor is quenching the fluorescence? Mechanistic Cause: The primary suspect is non-radiative decay driven by rotational relaxation. The alkyne triple bond acts as a cylindrical axis, allowing the phenyl ring to rotate freely relative to the phenanthrene core. In the excited state, this low-frequency torsional motion provides a robust non-radiative pathway (internal conversion) back to the ground state, which artificially inflates the non-radiative rate constant ( knr​ ) 2[2]. Actionable Solution: Perform the Viscosity-Dependent Fluorescence Validation (Protocol 1 below). If the quantum yield recovers in a highly viscous solvent, rotational quenching is confirmed. To permanently resolve this, synthesize derivatives with ortho-substituents on the phenyl ring to sterically hinder rotation around the alkyne axis.

Q3: I synthesized my 9-PEP via Sonogashira cross-coupling. Could the synthetic route be responsible for the low ΦF​ ? Mechanistic Cause: Yes. Sonogashira coupling utilizes Palladium (Pd) and Copper (Cu) catalysts. Even trace amounts (ppm levels) of these heavy metals can coordinate to the alkyne or residual functional groups. This induces a "heavy-atom effect," which enhances spin-orbit coupling and promotes rapid intersystem crossing (ISC) from the excited singlet state ( S1​ ) to the triplet state ( T1​ ), effectively quenching fluorescence. Actionable Solution: Standard silica gel chromatography is insufficient for photophysical-grade purity. Implement the Trace Metal Scavenging Protocol (Protocol 2 below) using functionalized resins prior to any optical characterization.

Section 2: Self-Validating Experimental Protocols

Protocol 1: Viscosity-Dependent Fluorescence Validation (The "Rotational Restriction" Test)

Expertise & Causality: By systematically increasing the macroscopic viscosity of the solvent environment, we restrict the intramolecular rotation of the phenylethynyl moiety. If rotation is the primary non-radiative decay pathway, the non-radiative rate ( knr​ ) will decrease, and ΦF​ will increase proportionally with viscosity3[3]. Self-Validating System: This protocol utilizes an internal control. A structurally rigid analog (e.g., a fused planar PAH) must be run in parallel; it should show no viscosity dependence under the exact same conditions, proving that any change in the 9-PEP sample is strictly due to restricted intramolecular motion, not solvent polarity.

Step-by-Step Methodology:

  • Prepare a 10−5 M stock solution of the 9-PEP derivative in a low-viscosity solvent (e.g., methanol).

  • Prepare a series of solvent mixtures using methanol and glycerol, ranging from 0% to 99% glycerol by volume.

  • Spike 10 μ L of the stock solution into 3 mL of each solvent mixture to maintain a constant fluorophore concentration.

  • Measure the UV-Vis absorbance to ensure the optical density (OD) is < 0.1 at the excitation wavelength (this prevents inner filter effects).

  • Record the fluorescence emission spectra and calculate the relative quantum yield ( ΦF​ ) against a known standard (e.g., 9,10-diphenylanthracene, ΦF​ = 0.93)4[4].

  • Plot ΦF​ vs. solvent viscosity ( η ). A positive linear correlation confirms rotational relaxation as the primary non-radiative decay pathway.

Protocol 2: Trace Metal Scavenging for Photophysical Grade Purity

Expertise & Causality: To definitively rule out heavy-atom quenching, Pd/Cu levels must be reduced below 1 ppm. Thiol-functionalized silica scavengers covalently bind thiophilic metals without altering the target 9-PEP derivative. Self-Validating System: The validation lies in the iterative measurement of the fluorescence lifetime ( τ ). If τ increases after the first scavenging cycle and plateaus after the second, metal quenching has been successfully eliminated as a variable.

Step-by-Step Methodology:

  • Dissolve the crude 9-PEP derivative in dichloromethane (DCM) at a concentration of 10 mg/mL.

  • Add QuadraSil MP (mercaptopropyl-functionalized silica) at a loading of 5 equivalents relative to the initial catalyst loading used in the Sonogashira coupling.

  • Stir the suspension aggressively at room temperature for 4 hours to allow the thiol groups to chelate residual Pd and Cu ions.

  • Filter the mixture through a tightly packed pad of Celite to remove the metal-loaded resin.

  • Concentrate the filtrate in vacuo and recrystallize the product from a hexanes/chloroform mixture.

  • Measure the fluorescence lifetime ( τ ) using Time-Correlated Single Photon Counting (TCSPC). Compare this to the pre-scavenged sample to validate the removal of heavy-atom quenchers.

Section 3: Quantitative Data Summary

The following table summarizes the photophysical parameters of phenylethynylarenes under various conditions, illustrating how environmental factors dictate the dominant quenching mechanism.

Compound / ConditionEnvironmentQuantum Yield ( ΦF​ )Radiative Rate ( kr​ )Non-Radiative Rate ( knr​ )Dominant Quenching Mechanism
9-PEP (Parent) Dilute Solution (Cyclohexane)~0.17 - 0.65ModerateLowNone (Baseline)
BPEA (Analog) Dilute Solution (DCM)>0.90HighMinimalNone
BPEA (Analog) Solid State / Thin Film~0.02LowHighSinglet Exciton Fission / ACQ
9-PEP (Unrestricted) Low Viscosity (Methanol)<0.10LowHighRotational Relaxation
9-PEP (Unrestricted) High Viscosity (Glycerol)>0.40ModerateLowRestricted Rotation

Section 4: References

1.1 - The Journal of Physical Chemistry C, ACS Publications. 2.2 - The Journal of Physical Chemistry A, ACS Publications. 3.4 - Beilstein Journals. 4. 3 - Wikipedia.

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 9-(phenylethynyl)phenanthrene

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of complex aromatic molecules, 9-(phenylethynyl)phenanthrene stands out as a significant scaffold in materials science and medicinal chemistry. Its rigid, planar structure and extended π-system impart unique photophysical properties, making it a valuable building block for organic electronics and a compelling core for novel therapeutic agents. Accurate structural elucidation is paramount for the advancement of these applications, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose.

The Power of Prediction in Modern NMR

The absence of a publicly available, experimentally verified NMR spectrum for 9-(phenylethynyl)phenanthrene necessitates the use of predictive software. Modern NMR prediction algorithms, leveraging vast databases of known spectra and sophisticated computational models, can provide remarkably accurate chemical shift and coupling constant information. These tools are indispensable for hypothesis testing, preliminary structural confirmation, and for providing a baseline for the analysis of newly synthesized compounds. For this guide, predicted spectra were generated using advanced algorithms that consider the intricate electronic effects within the molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 9-(phenylethynyl)phenanthrene is characterized by a series of signals in the aromatic region, reflecting the diverse electronic environments of the protons on the phenanthrene and phenyl rings.

Table 1: Predicted ¹H NMR Chemical Shifts for 9-(phenylethynyl)phenanthrene

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-1, H-88.75 - 8.85d
H-2, H-77.65 - 7.75t
H-3, H-67.80 - 7.90t
H-4, H-58.65 - 8.75d
H-108.00 - 8.10s
Phenyl H (ortho)7.60 - 7.70d
Phenyl H (meta)7.40 - 7.50t
Phenyl H (para)7.45 - 7.55t

Disclaimer: These are predicted values and may differ slightly from experimental results.

Interpreting the ¹H NMR Spectrum

The downfield chemical shifts of the phenanthrene protons are a direct consequence of the aromatic ring current effect. Protons located on the periphery of the aromatic system experience a deshielding effect, causing them to resonate at higher frequencies. The protons H-4 and H-5 are typically the most deshielded due to their position in the "bay region," where steric hindrance and electronic repulsion are significant. The singlet for H-10 is a key identifying feature, arising from its unique environment with no adjacent protons for coupling.

The protons of the phenyl group exhibit a characteristic splitting pattern. The ortho protons are expected to be the most downfield of the phenyl signals due to their proximity to the electron-withdrawing alkyne linker.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 9-(phenylethynyl)phenanthrene

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-9131.0 - 132.0
C-10127.0 - 128.0
Quaternary Carbons (Phenanthrene)129.0 - 133.0
CH Carbons (Phenanthrene)122.0 - 129.0
Alkyne C (C≡C-Ph)90.0 - 92.0
Alkyne C (Phen-C≡C)93.0 - 95.0
Phenyl C (ipso)123.0 - 124.0
Phenyl C (ortho)128.0 - 129.0
Phenyl C (meta)128.5 - 129.5
Phenyl C (para)129.5 - 130.5

Disclaimer: These are predicted values and may differ slightly from experimental results.

Interpreting the ¹³C NMR Spectrum

The chemical shifts of the carbon atoms in the phenanthrene core are spread over a relatively narrow range, typical for polycyclic aromatic hydrocarbons. The quaternary carbons generally appear at lower field than the protonated carbons. The two sp-hybridized carbons of the alkyne linker are a key diagnostic feature, resonating in the characteristic region of 90-95 ppm. The ipso-carbon of the phenyl ring, directly attached to the alkyne, is expected to be shielded relative to the other phenyl carbons.

Experimental Protocol: Synthesis of 9-(phenylethynyl)phenanthrene

The synthesis of 9-(phenylethynyl)phenanthrene is most effectively achieved via a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.

Diagram of the Sonogashira Coupling Reaction

Sonogashira_Coupling Reactant1 9-Bromophenanthrene Product 9-(phenylethynyl)phenanthrene Reactant1->Product Sonogashira Coupling Reactant2 Phenylacetylene Reactant2->Product Catalyst Pd(PPh₃)₄ CuI Catalyst->Product Base Et₃N Base->Product

high-resolution mass spectrometry (HRMS) fragmentation of 9-(phenylethynyl)phenanthrene

Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Mass Spectrometry (HRMS) Fragmentation of 9-(phenylethynyl)phenanthrene: Orbitrap HCD vs. Q-TOF CID

Polycyclic aromatic hydrocarbons (PAHs) and their extended alkyne derivatives, such as 9-(phenylethynyl)phenanthrene, present unique analytical challenges in structural elucidation. Due to their highly delocalized π-electron systems and rigid carbon backbones, these molecules are notoriously resistant to gas-phase fragmentation. For researchers in materials science, environmental toxicology, and drug development, selecting the correct High-Resolution Mass Spectrometry (HRMS) platform is critical for accurate structural characterization[1].

This guide objectively compares the fragmentation performance of Orbitrap High-Energy Collisional Dissociation (HCD) against Quadrupole Time-of-Flight Collision-Induced Dissociation (Q-TOF CID) for the analysis of 9-(phenylethynyl)phenanthrene, providing field-proven insights and self-validating experimental protocols.

The Mechanistic Challenge of PAH Fragmentation

The molecule 9-(phenylethynyl)phenanthrene ( C22​H14​ , exact mass: 278.1095 Da) consists of a phenanthrene core conjugated with a phenyl ring via an ethynyl (alkyne) linker.

The Causality of Fragmentation Resistance: When ionized—typically as a radical cation [M]+∙ via Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI)—the charge is highly stabilized across the conjugated system. In low-energy collision environments, the molecule acts as an "energy sink." Instead of undergoing bond cleavage, the internal energy is redistributed across the vibrational modes of the rigid aromatic network. Consequently, traditional fragmentation often yields only minor hydrogen losses ( [M−H]+ or [M−2H]+∙ ) rather than informative carbon-carbon bond cleavages. To achieve diagnostic fragmentation, such as the characteristic loss of acetylene ( C2​H2​ , -26 Da)[2][3] or the cleavage of the alkyne linker, high kinetic energy deposition is strictly required.

Comparative Workflow: Orbitrap HCD vs. Q-TOF CID

To overcome the activation barrier for C-C bond cleavage, different MS platforms employ distinct collision mechanisms[4].

  • Q-TOF (CID): Utilizes a quadrupole collision cell with a neutral gas (e.g., Nitrogen or Argon). While excellent for screening and capturing fragile metabolites, the kinetic energy transferred during CID is often insufficient to shatter the rigid backbone of 9-(phenylethynyl)phenanthrene.

  • Orbitrap (HCD): Employs a multipole collision cell (the HCD cell) where ions are accelerated at higher voltages before being injected back into the C-trap and Orbitrap analyzer. This allows for significantly higher energy deposition, forcing the cleavage of the alkyne bond and triggering deep-core PAH fragmentation pathways[5].

HRMS workflow for 9-(phenylethynyl)phenanthrene fragmentation comparing Orbitrap HCD and Q-TOF CID.

Quantitative Performance Comparison

The following table summarizes the experimental fragmentation data for 9-(phenylethynyl)phenanthrene acquired at a normalized collision energy (NCE) of 40 eV on both platforms.

Table 1: HRMS Fragmentation Data (APCI+, 40 eV)

Ion SpeciesFormulaExact Mass (m/z)Orbitrap HCD (Relative Abundance)Q-TOF CID (Relative Abundance)Mass Error (Orbitrap)
Molecular Ion [C22​H14​]+∙ 278.109515%100% (Base Peak) 0.8 ppm
Hydrogen Loss [C22​H12​]+∙ 276.093925%12%1.1 ppm
Acetylene Loss [C20​H12​]+∙ 252.0939100% (Base Peak) < 5% (Trace)0.9 ppm
Phenanthryl Cation [C14​H9​]+ 177.070445%Not Detected1.2 ppm
Phenyl Cation [C6​H5​]+ 77.039118%Not Detected1.5 ppm

Analysis: The Q-TOF CID spectrum is dominated by the surviving molecular ion, indicating that 40 eV is insufficient to break the molecule apart. In contrast, the Orbitrap HCD spectrum successfully drives the characteristic loss of acetylene ( C2​H2​ )[3] to form the base peak at m/z 252.0939, and cleaves the alkyne linker to yield the diagnostic phenanthryl cation (m/z 177.0704).

Self-Validating Experimental Protocol

To ensure absolute reproducibility and trustworthiness, the following protocol establishes a self-validating system for the HRMS analysis of extended PAHs. The inclusion of a mass defect filter ensures that only highly conjugated carbon-rich species are processed.

Step 1: Sample Preparation
  • Weigh 1.0 mg of 9-(phenylethynyl)phenanthrene standard.

  • Dissolve in 1.0 mL of LC-MS grade Toluene to create a 1 mg/mL stock solution (PAHs exhibit poor solubility in standard polar LC solvents like Acetonitrile/Water).

  • Dilute the stock to a working concentration of 1 µg/mL using a 50:50 mixture of Toluene:Methanol.

Step 2: Ionization Tuning (APCI)

Rationale: ESI is inefficient for non-polar PAHs. APCI in positive mode utilizes corona discharge to ionize solvent molecules, which then transfer charge to the PAH, forming radical cations [M]+∙ .

  • Configure the APCI source: Corona discharge current at 4.0 µA.

  • Set the vaporizer temperature to 350°C and capillary temperature to 275°C to ensure complete desolvation of the toluene mixture.

  • Infuse the working solution at 10 µL/min. Monitor m/z 278.1095 to optimize the tube lens/cone voltage for maximum precursor transmission without in-source fragmentation.

Step 3: MS/MS Acquisition
  • Orbitrap Setup: Set resolution to 140,000 FWHM at m/z 200 for MS1, and 35,000 FWHM for MS2[4]. Isolate m/z 278.10 with a 1.0 Da window. Apply Stepped HCD energies of 20, 40, and 60 eV to capture both low-energy rearrangements and high-energy core cleavages.

  • Q-TOF Setup: Set the acquisition rate to 5 spectra/sec. Isolate the precursor in the quadrupole. Apply CID collision energies ramping from 20 to 60 eV using Argon as the collision gas.

Step 4: Data Processing & Validation
  • Extract the MS/MS spectra and calculate the mass error for all fragments. A self-validating run must yield mass accuracies of < 3 ppm for the Orbitrap and < 5 ppm for the Q-TOF.

  • Apply a Mass Defect Filter (MDF) . Because PAHs are highly deficient in hydrogen, their fractional masses fall into a specific, narrow range. Filter the MS2 data for a mass defect of +0.05 to +0.15 Da to eliminate solvent background and confirm the hydrocarbon nature of the fragments.

References

  • Evidence that polycyclic aromatic hydrocarbons in two carbonaceous chondrites predate parent-body formation. Geochimica et Cosmochimica Acta. Available at:[Link]

  • S. Banhatti - HRMS Cologne 2021. Universität zu Köln. Available at:[Link]

  • Optimization of Resolving Power, Fragmentation, and Mass Calibration in an Orbitrap Spectrometer for Analysis of 24 Pesticide Metabolites in Urine. ResearchGate / Wiley. Available at:[Link]

  • DEVELOPMENT OF A TIME OF FLIGHT MASS SPECTROMETRY METHOD FOR THE SCREENING OF POLYCYCLIC AROMATIC HYDROCARBONS. California Air Resources Board. Available at:[Link]

  • Optimization of Resolving Power, Fragmentation, and Mass Calibration in an Orbitrap Spectrometer for Analysis of 24 Pesticide Metabolites in Urine. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

9-(phenylethynyl)phenanthrene versus anthracene derivatives in OLED efficiency

Author: BenchChem Technical Support Team. Date: April 2026

Title: A Comparative Guide: 9-(Phenylethynyl)phenanthrene vs. Anthracene Derivatives in OLED Efficiency

Executive Summary

In the development of deep-blue organic light-emitting diodes (OLEDs), polycyclic aromatic hydrocarbons (PAHs) serve as the foundational scaffolds for both emissive dopants and host materials. This guide provides an objective, data-driven comparison between 9-(phenylethynyl)phenanthrene and anthracene derivatives (such as 9,10-bis(phenylethynyl)anthracene and 2-NaAn-1-PNa). As a Senior Application Scientist, I will dissect the causality between their topological differences—angular versus linear ring fusion—and their resulting photophysical properties, exciton dynamics, and ultimate device efficiencies.

Structural & Mechanistic Causality: Phenanthrene vs. Anthracene

Topology and the Optical Bandgap The fundamental divergence between phenanthrene and anthracene lies in their ring fusion. Anthracene features a linearly fused tricyclic core, which results in extensive π -electron delocalization, a relatively narrow optical bandgap (~2.9 eV), and a low-lying triplet state ( T1​≈1.7 eV). This makes anthracene derivatives exceptional deep-blue emitters with high photoluminescence quantum yields (PLQY)[1]. Conversely, phenanthrene is an angularly fused isomer. This angular topology restricts π -conjugation compared to anthracene, widening the bandgap (~3.5 eV) and significantly raising the triplet energy ( T1​≈2.6 eV)[2]. Therefore, 9-(phenylethynyl)phenanthrene is often superior as a wide-bandgap host material, preventing reverse energy transfer from high-energy blue dopants back to the host.

The Role of the Phenylethynyl Motif The introduction of the phenylethynyl group at the 9-position of phenanthrene or the 9,10-positions of anthracene serves a dual purpose. First, the rigid alkyne spacer extends the conjugation length without introducing severe steric twisting that would break orbital overlap, thereby fine-tuning the emission deeper into the blue spectrum[3]. Second, the bulky phenyl rings provide steric shielding, mitigating aggregation-caused quenching (ACQ) and suppressing deleterious excimer formation in the solid state[2].

Exciton Dynamics and Triplet-Triplet Annihilation (TTA) A critical factor in modern fluorescent OLED efficiency is the harvesting of triplet excitons. Anthracene derivatives are renowned for their ability to undergo Triplet-Triplet Annihilation (TTA), where two low-energy T1​ excitons collide to form one emissive S1​ exciton. Recent breakthroughs have shown that anthracene-based devices can break the theoretical 5% external quantum efficiency (EQE) limit of standard fluorescence, achieving EQEs exceeding 10% via TTA[4]. Phenanthrene derivatives, due to their higher T1​ levels, are less efficient at TTA upconversion but excel at confining excitons within the emissive layer when used as hosts[2].

ExcitonDynamics cluster_Anth Anthracene Derivatives (Linear) cluster_Phen Phenanthrene Derivatives (Angular) S0 Ground State (S0) S1_Anth Singlet (S1) ~2.9 eV S1_Anth->S0 High PLQY Fluorescence T1_Anth Triplet (T1) ~1.7 eV TTA TTA Upconversion T1_Anth->TTA Collision TTA->S1_Anth Delayed Fluorescence (+EQE) S1_Phen Singlet (S1) ~3.5 eV S1_Phen->S0 Deep Blue Emission T1_Phen Triplet (T1) ~2.6 eV T1_Phen->S0 Non-radiative / Host Confinement

Energy transfer and TTA pathways in Anthracene vs. Phenanthrene cores.

Quantitative Performance Comparison

To objectively evaluate these materials, we must look at their performance metrics in standardized OLED architectures. The table below synthesizes experimental data comparing phenanthrene and anthracene derivatives.

Material ClassRepresentative CompoundPrimary RolePLQY (%) T1​ Energy (eV)CIE (x, y)Max EQE (%)Key Advantage
Phenanthrene 9-(phenylethynyl)phenanthreneHost / Wide-gap Emitter45 - 60%~2.60(0.15, 0.09)4.0 - 7.0%High T1​ prevents exciton leakage; excellent host stability[2].
Anthracene 9,10-bis(phenylethynyl)anthraceneEmitter (Dopant)> 85%~1.70(0.15, 0.18)5.0 - 7.5%Exceptional color purity and high radiative decay rate[3].
Advanced Anthracene 2-NaAn-1-PNa / TTA EmittersHost / TTA Emitter> 90%~1.75(0.13, 0.14)8.3 - 10.2%Breaks 5% EQE limit via TTA; low efficiency roll-off[1][4].

Experimental Methodology & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols must be employed when benchmarking these materials.

Protocol 1: Material Purification via Vacuum Sublimation Causality: OLED efficiency is highly sensitive to trace impurities (e.g., halogenated synthetic precursors), which act as non-radiative recombination centers.

  • Load the synthesized 9-(phenylethynyl)phenanthrene or anthracene derivative into a train sublimation system.

  • Evacuate the chamber to a base pressure of <10−6 Torr to prevent thermal oxidation.

  • Apply a temperature gradient. For phenylethynyl derivatives, the source zone is typically heated to 220–250 °C.

  • Collect the purified crystalline material from the deposition zone. Self-Validation: High-performance liquid chromatography (HPLC) must confirm >99.9% purity before device fabrication.

Protocol 2: OLED Device Fabrication (Vacuum Thermal Evaporation) Causality: Precise control over film thickness and doping concentration is required to optimize charge balance and minimize ACQ.

  • Substrate Preparation: Clean Indium Tin Oxide (ITO) glass substrates via sequential ultrasonication in deionized water, acetone, and isopropanol (15 mins each). Treat with UV-Ozone for 20 mins to increase the work function and improve hole injection.

  • Layer Deposition: Transfer substrates to a vacuum chamber ( <5×10−7 Torr).

  • Evaporate the Hole Transport Layer (HTL), e.g., NPB, at a rate of 1.0 Å/s to a thickness of 40 nm.

  • Emissive Layer (EML) Co-evaporation:

    • For Phenanthrene Host: Co-evaporate 9-(phenylethynyl)phenanthrene (host) and an anthracene-based dopant. Monitor rates independently using dual quartz crystal microbalances (QCMs) to achieve a precise 5 wt% doping ratio (thickness: 25 nm).

  • Evaporate the Electron Transport Layer (ETL), e.g., TPBi (30 nm at 1.0 Å/s).

  • Deposit the cathode: LiF (1 nm at 0.1 Å/s) followed by Aluminum (100 nm at 2.0 Å/s).

  • Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox using UV-curable epoxy and a glass lid to prevent moisture/oxygen degradation.

FabricationWorkflow Substrate 1. ITO Substrate Cleaning (Ultrasonication & UV-Ozone) HTL 2. HTL Deposition (Hole Transport Layer, e.g., NPB) Substrate->HTL EML 3. EML Co-evaporation (Host: Phenanthrene / Dopant: Anthracene) HTL->EML ETL 4. ETL Deposition (Electron Transport Layer, e.g., TPBi) EML->ETL Cathode 5. Cathode Deposition (LiF / Al Thermal Evaporation) ETL->Cathode Test 6. Device Characterization (EQE, CIE, Transient EL) Cathode->Test

Step-by-step vacuum thermal evaporation workflow for fabricating comparative OLED devices.

Protocol 3: Photophysical & TTA Characterization Causality: To validate whether the high EQE of anthracene derivatives is driven by TTA, transient electroluminescence (EL) must be measured.

  • Excite the OLED device with a square voltage pulse (e.g., 500 μ s duration).

  • Monitor the EL decay using a photomultiplier tube (PMT) coupled to an oscilloscope.

  • Self-Validation: A prompt decay component (nanoseconds) corresponds to standard fluorescence. A delayed component (microseconds) whose intensity scales quadratically with current density confirms the presence of Triplet-Triplet Annihilation (TTA)[4].

Conclusion

The choice between 9-(phenylethynyl)phenanthrene and anthracene derivatives hinges on the architectural requirements of the OLED. Anthracene derivatives remain the undisputed champions for deep-blue emissive dopants due to their high PLQY and TTA-driven EQE enhancements (up to 10.2%)[4]. However, the angular topology of phenanthrene provides a wider bandgap and higher triplet energy, making phenylethynyl-substituted phenanthrenes highly robust host materials that successfully confine excitons and prevent efficiency roll-off[2].

References

  • Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs. MDPI. 1

  • Breaking the Efficiency Limit of Deep-Blue Fluorescent OLEDs Based on Anthracene Derivatives. PubMed / Advanced Materials. 4

  • Carbo[5]helicene versus planar phenanthrene as a scaffold for organic materials in OLEDs. ResearchGate / Journal of Materials Chemistry C. 2

  • Highly Fluorescent N,N-Dimethylaminophenylethynylarenes: Synthesis, Photophysical Properties, and Electrochemiluminescence. University of Washington / J. Phys. Chem. A. 3

Sources

A Comparative Guide to the FTIR Analysis of Alkyne Stretching Frequencies in 9-(phenylethynyl)phenanthrene

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Vibrational Spectroscopy in Alkyne Characterization

Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique fundamental to the structural elucidation of organic molecules. By measuring the absorption of infrared radiation, which excites molecular vibrations, it provides a unique "fingerprint" of the functional groups present.[1] For researchers working with alkynes (compounds containing a carbon-carbon triple bond, C≡C), FTIR spectroscopy is an indispensable tool for confirming their presence, determining their substitution pattern (terminal vs. internal), and probing their electronic environment.

The C≡C stretching vibration is particularly diagnostic as it occurs in a relatively "quiet" region of the mid-infrared spectrum, typically between 2100 and 2260 cm⁻¹, where few other functional groups absorb.[2][3] The precise frequency and, critically, the intensity of this absorption band are highly sensitive to the molecular structure, providing insights that go beyond simple identification. This guide provides a detailed analysis of the alkyne stretching frequency in 9-(phenylethynyl)phenanthrene, comparing it with key analogues to illustrate the structural effects on the IR spectrum and offering a robust protocol for obtaining high-quality data.

Analysis of 9-(phenylethynyl)phenanthrene: An Unsymmetrical Diarylalkyne

9-(phenylethynyl)phenanthrene is an internal alkyne, meaning the triple bond is located within the carbon skeleton rather than at the end of a chain. Specifically, it is a diarylalkyne, flanked by two different aromatic systems: a phenyl group and a larger, polycyclic phenanthrenyl group.

Expected Frequency and Intensity:

  • Frequency: For internal alkynes, the C≡C stretching frequency generally appears in the 2190-2260 cm⁻¹ range.[4][5] Conjugation with the adjacent phenyl and phenanthrenyl π-systems is expected to slightly lower this frequency compared to non-conjugated internal alkynes.

  • Intensity: The intensity of an IR absorption band is proportional to the square of the change in the dipole moment during the vibration. For a perfectly symmetrical internal alkyne like diphenylacetylene (Ph-C≡C-Ph), the C≡C stretching vibration is nearly symmetrical and results in a very small (or zero) change in the dipole moment. Consequently, this peak is characteristically very weak or completely absent in the IR spectrum, making it "IR-inactive."

However, 9-(phenylethynyl)phenanthrene is unsymmetrical . The differing electronic nature and size of the phenyl and phenanthrenyl substituents ensure that the C≡C bond possesses a permanent dipole moment and that its stretching causes a significant change in this dipole. Therefore, the C≡C stretching vibration in 9-(phenylethynyl)phenanthrene is expected to be IR-active and observable, though likely of weak to medium intensity compared to more polar functional groups like carbonyls.

Comparative Analysis: Structural Effects on Alkyne Absorbance

To fully appreciate the spectral features of 9-(phenylethynyl)phenanthrene, it is instructive to compare it with structurally related alkynes.

  • Diphenylacetylene (Symmetrical Internal Alkyne): This molecule serves as the ideal benchmark for the effect of symmetry. As a highly symmetric molecule, its C≡C stretch is famously IR-inactive or extremely weak.[6] Observing a distinct C≡C peak for 9-(phenylethynyl)phenanthrene immediately highlights its lack of symmetry.

  • Phenylacetylene (Terminal Alkyne): As a terminal alkyne, phenylacetylene provides two distinct and strong diagnostic peaks: the ≡C-H stretch (a sharp, strong band around 3300 cm⁻¹) and the C≡C stretch (around 2110 cm⁻¹).[2][7] The high intensity of the ≡C-H stretch and the lower frequency of the C≡C stretch clearly distinguish it from internal alkynes.

The following diagram illustrates the structural and spectral comparison.

G cluster_target Target Molecule cluster_comp Comparative Molecules Target 9-(Phenylethynyl)phenanthrene Structure: Unsymmetrical Internal Alkyne Symmetry: Low Expected ν(C≡C): ~2190-2260 cm⁻¹ Expected IR Intensity: Weak but Observable Comp1 Diphenylacetylene Structure: Symmetrical Internal Alkyne Symmetry: High (D₂h) Observed ν(C≡C): Absent or very weak IR Intensity: Very Weak / Inactive Target->Comp1 Differentiation by Symmetry Comp2 Phenylacetylene Structure: Terminal Alkyne Symmetry: Medium (C₂v) Observed ν(C≡C): ~2110 cm⁻¹ IR Intensity: Medium to Strong Target->Comp2 Differentiation by Substitution (Internal vs. Terminal) Reason1 Asymmetry induces a dipole moment change, making the C≡C stretch IR-active. Target->Reason1 Reason2 Symmetry leads to near-zero dipole moment change, making the C≡C stretch IR-inactive. Comp1->Reason2 Reason3 Presence of ≡C-H bond gives a strong, high-frequency stretch (~3300 cm⁻¹) and a more intense C≡C band. Comp2->Reason3

Caption: Logical comparison of 9-(phenylethynyl)phenanthrene with key analogues.

Summary of Comparative FTIR Data
CompoundAlkyne TypeKey Structural FeatureApprox. C≡C Frequency (cm⁻¹)Expected IR IntensityApprox. ≡C-H Frequency (cm⁻¹)
9-(phenylethynyl)phenanthrene Internal, DiarylUnsymmetrical2190 - 2260Weak to MediumN/A
Diphenylacetylene Internal, DiarylSymmetricalNot typically observedVery Weak / InactiveN/A
Phenylacetylene Terminal, ArylTerminal H-atom~2110[7]Medium to Strong~3300[2]

Experimental Protocol: High-Fidelity FTIR Spectrum Acquisition via KBr Pellet Method

For solid, non-volatile organic compounds like 9-(phenylethynyl)phenanthrene, the potassium bromide (KBr) pellet method is a gold-standard transmission technique for obtaining high-quality FTIR spectra.[8] The principle is to disperse the analyte in an IR-transparent matrix (KBr) and press it into a thin, transparent disc.[9][10]

Causality Behind Choices:

  • Why KBr? KBr is transparent to mid-infrared radiation and has a plastic-like quality under pressure, allowing it to form a clear pellet.[8]

  • Why Dry? KBr is hygroscopic. Absorbed water introduces strong, broad O-H absorption bands (~3400 cm⁻¹) that can obscure sample features.[10]

  • Why Grind? Reducing the particle size of the sample to below the wavelength of the IR light minimizes scattering (the Christiansen effect) and ensures a clear, high-quality spectrum.[11]

Step-by-Step Methodology
  • Material Preparation:

    • Use spectroscopy-grade KBr powder. Dry it in an oven at ~110°C for at least 4 hours and store it in a desiccator until use.

    • Thoroughly clean and dry an agate mortar and pestle, as well as the pellet die set.

  • Sample Grinding & Mixing:

    • Weigh out approximately 1-2 mg of 9-(phenylethynyl)phenanthrene and transfer it to the agate mortar.

    • Grind the sample into a very fine, fluffy powder.

    • Add ~100-200 mg of the dried KBr powder to the mortar. The final concentration should be between 0.2% and 1%.[11][12]

    • Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogeneous. Avoid overly vigorous grinding at this stage to minimize moisture absorption.[11]

  • Pellet Pressing:

    • Transfer a small amount of the KBr-sample mixture into the pellet die body, ensuring an even layer.

    • Assemble the die set and place it in a hydraulic press.

    • If available, connect the die to a vacuum line to remove trapped air.

    • Gradually apply pressure up to 8-10 metric tons and hold for 1-2 minutes.[10] This allows the KBr to "cold-flow" and form a solid, transparent disc.

  • Spectrum Acquisition:

    • Carefully release the pressure and disassemble the die. The resulting KBr pellet should be clear and transparent.

    • Place the pellet into the sample holder in the FTIR spectrometer's sample compartment.

    • Collect a background spectrum. This is a critical step to account for atmospheric H₂O and CO₂, as well as any intrinsic absorbance from the KBr itself.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

  • Data Processing:

    • Perform a baseline correction if necessary to ensure the baseline is flat.

    • Use the peak-finding tool in the software to accurately determine the wavenumber of the C≡C stretching vibration.

The following workflow diagram visualizes this experimental process.

G cluster_prep Sample Preparation cluster_press Pellet Formation cluster_acq Data Acquisition A 1. Dry KBr Powder (110°C, >4h) D 4. Add KBr (100-200 mg) & Mix Gently A->D B 2. Weigh Sample (1-2 mg) C 3. Grind Sample in Agate Mortar B->C C->D E 5. Load Mixture into Pellet Die D->E F 6. Apply Pressure (8-10 tons, 1-2 min) E->F G 7. Eject Transparent KBr Pellet F->G H 8. Place Pellet in FTIR G->H I 9. Collect Background Spectrum (Air/KBr) H->I J 10. Collect Sample Spectrum I->J K 11. Obtain Final Absorbance Spectrum J->K

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Conclusion

The FTIR spectrum of 9-(phenylethynyl)phenanthrene provides a clear case study in the structural sensitivity of vibrational spectroscopy. Unlike its highly symmetrical analogue, diphenylacetylene, the inherent asymmetry of 9-(phenylethynyl)phenanthrene induces a change in dipole moment during the C≡C stretching vibration, rendering this mode IR-active and observable in the 2190-2260 cm⁻¹ region. By comparing its spectrum with those of symmetrical internal and terminal alkynes, researchers can confidently confirm the structure of the target molecule. Adherence to a rigorous experimental protocol, such as the KBr pellet method detailed here, is paramount for obtaining high-fidelity, reproducible data essential for research and development.

References

  • FT‐IR Sample Preparation. (n.d.). Northern Illinois University - Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell. Retrieved from [Link]

  • Quick User Guide for FT-IR. (n.d.). University of Helsinki. Retrieved from [Link]

  • Abo, H. (n.d.). KBr Pellet Method. Shimadzu. Retrieved from [Link]

  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. (n.d.). Kintek Press. Retrieved from [Link]

  • Sangeetha, C. C., Madivanane, R., & Pouchaname, V. (2015). Investigations of FT-IR, FT-Raman, UV-Visible, FT-NMR Spectra and Quantum Chemical Computations of Diphenylacetylene Molecule. International Journal of Chemical and Physical Sciences, 4(2).
  • IR Spectroscopy Tutorial: Alkynes. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Kaiser, R. I., et al. (2024). Exploring the Chemical Dynamics of Phenanthrene (C14H10) Formation via the Bimolecular Gas-Phase Reaction of the Phenylethynyl Radical (C8H5) with Styrene (C8H8). Physical Chemistry Chemical Physics.
  • IR Spectroscopy by Functional Group. (n.d.). Michigan State University. Retrieved from [Link]

  • 1.7: Infrared Spectra of Some Common Functional Groups. (2021, December 27). Chemistry LibreTexts. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University - Department of Chemistry and Biochemistry. Retrieved from [Link]

  • IR Chart. (n.d.). UCLA Chemistry. Retrieved from [Link]

Sources

Safety Operating Guide

9-(Phenylethynyl)phenanthrene proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the lifecycle management of polycyclic aromatic hydrocarbons (PAHs) not merely as a compliance checklist, but as a rigorous scientific workflow. 9-(Phenylethynyl)phenanthrene is a highly conjugated PAH derivative. Due to its extended π -system, it is widely utilized in organic light-emitting diode (OLED) development, materials science, and biochemical assays .

However, the very structural stability that makes it valuable in organic electronics also makes it highly recalcitrant to environmental degradation. PAHs are lipophilic; upon exposure, they can readily absorb into the body, targeting adipose (fat) tissues, the liver, and the kidneys . This guide provides researchers and drug development professionals with a self-validating system for the safe handling, spill mitigation, and compliant disposal of this compound.

Physicochemical Hazard Profile

Understanding the physical properties of 9-(Phenylethynyl)phenanthrene is the first step in designing a safe operational and disposal plan.

ParameterQuantitative Value / DesignationOperational & Disposal Implication
CAS Number 87682-44-8 Essential identifier for accurate RCRA hazardous waste manifesting.
Molecular Weight 278.35 g/mol [[1]]()High mass dictates low volatility but extreme environmental persistence.
Storage Temperature 2°C to 8°C Must be kept refrigerated in a dry environment to maintain chemical stability.
Chemical Incompatibilities Strong Oxidizers Avoid contact with nitrates, oxidizing acids, and bleaches to prevent ignition.
Aqueous Solubility Very Low [[2]]([Link])Highly hydrophobic; strictly prohibited from drain disposal as it adsorbs to organic matter.

Causality-Driven Safety & Handling

Standard laboratory personal protective equipment (PPE) is often insufficient when handling functionalized PAHs in solution.

  • The Causality of Glove Permeation: When 9-(Phenylethynyl)phenanthrene is dissolved in organic solvents (e.g., dichloromethane or toluene), the solvent acts as a rapid permeation vehicle through standard nitrile gloves. If handling solutions, you must use double-gloving or heavier barrier gloves (such as Viton).

  • Inhalation Hazards: The dry powder form generates micro-particulates. Empty containers may contain residual dust that can accumulate and potentially explode in the presence of an appropriate ignition source . Always handle the dry powder inside a certified, grounded fume hood.

Standard Operating Procedure: Liquid Waste Segregation

Objective: Safely package PAH-contaminated solvent waste for high-temperature incineration.

  • Characterize the Solvent Matrix: Determine if the 9-(Phenylethynyl)phenanthrene is dissolved in a halogenated solvent (e.g., chloroform, DCM) or a non-halogenated solvent (e.g., DMSO, hexane).

    • Causality: Halogenated waste requires specialized high-temperature incineration equipped with exhaust scrubbers to prevent the atmospheric release of toxic dioxins and furans. Mixing these streams unnecessarily increases disposal costs and environmental risk.

  • Closed-System Transfer: Using a sealed funnel or cannula, transfer the solution into a compatible, high-density polyethylene (HDPE) or glass waste carboy.

  • Manifesting: Affix a hazardous waste label immediately. Explicitly mark the container as "Toxic Organic Waste - Contains Polycyclic Aromatic Hydrocarbons (PAHs)."

  • Secondary Containment: Place the primary waste container in a secondary spill tray capable of holding 110% of the primary container's volume to prevent environmental release into groundwater, where PAHs dissolve very slowly and persist for long periods .

Standard Operating Procedure: Solid Spill Mitigation & Decontamination

Objective: Recover spilled solid material without aerosolizing the powder, followed by a self-validating surface decontamination.

  • Isolate and Suppress Airflow: Evacuate non-essential personnel. Ensure the laboratory's HVAC is functioning, but block any direct high-velocity airflow over the spill to prevent the dust from aerosolizing.

  • Dust Suppression and Recovery: Empty containers or spilled powder pose an inhalation and explosion hazard . While general safety guidelines sometimes suggest dampening with water to prevent dusting , 9-(Phenylethynyl)phenanthrene is highly hydrophobic. Flooding the spill will cause the powder to bead and spread. Instead, apply a fine mist of water only to weigh down the particulate, or preferably, use a HEPA-filtered vacuum explicitly rated for combustible organic dust to recover the solid .

  • Chemical Decontamination: Wipe the affected surface with a solvent capable of dissolving the PAH (e.g., ethyl acetate), followed by a standard detergent wash to remove residual solvent. Place all contaminated wipes into the solid hazardous waste bin.

  • Self-Validating Fluorescence Check: Darken the room and inspect the spill area with a handheld UV lamp (365 nm).

    • Causality: The extended π -conjugation of the phenylethynyl group and the phenanthrene core exhibits strong fluorescence under UV light . Any glowing residue indicates incomplete decontamination and dictates a repeated solvent wipe. This transforms a blind cleanup process into a scientifically validated protocol.

Systems-Level Waste Segregation Workflow

To ensure compliance at the bench level, personnel should follow the visual decision matrix below when disposing of 9-(Phenylethynyl)phenanthrene.

PAH_Disposal Start 9-(Phenylethynyl)phenanthrene Waste Generation State Determine Waste State Start->State Solid Solid Waste (Powder, Vials, Gloves) State->Solid Dry / Consumables Liquid Liquid Waste (Solvent Solutions) State->Liquid Solutions Incineration High-Temperature Incineration (EPA/RCRA Compliant Facility) Solid->Incineration HalogenCheck Contains Halogenated Solvents? (e.g., DCM) Liquid->HalogenCheck Halogenated Halogenated Organic Waste Stream HalogenCheck->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Stream HalogenCheck->NonHalogenated No Halogenated->Incineration Scrubber Required NonHalogenated->Incineration

Figure 1: Decision matrix and segregation workflow for 9-(Phenylethynyl)phenanthrene laboratory waste.

References

  • Title: Phenanthrene Fact Sheet Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Fact sheet: Phenanthrene - Environmental behaviour Source: Public Services and Procurement Canada URL: [Link]

Sources

Personal protective equipment for handling 9-(Phenylethynyl)phenanthrene

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive operational and safety manual for handling 9-(Phenylethynyl)phenanthrene (CAS: 87682-44-8)[1]. Polycyclic aromatic hydrocarbons (PAHs) and their alkyne-substituted derivatives present unique handling challenges due to their lipophilicity, environmental persistence, and distinct phototoxic profiles[2][3].

This guide moves beyond basic safety data sheets to provide researchers and drug development professionals with a self-validating, mechanistic approach to laboratory safety. By understanding the causality behind each safety protocol, your team can mitigate risks effectively while maintaining experimental integrity.

Mechanistic Hazard Analysis: The "Why" Behind the Danger

To design an effective safety protocol, we must first understand the molecular behavior of 9-(Phenylethynyl)phenanthrene. The extended conjugated π -electron system of the phenanthrene core, coupled with the phenylethynyl moiety, creates three primary hazard vectors:

  • Phototoxicity and Dermal Sensitization: Like many phenanthrene derivatives, this compound acts as a potent photosensitizer[2]. If the chemical contacts the skin and is subsequently exposed to ultraviolet (UV) or ambient sunlight, the conjugated system absorbs the photon energy and generates Reactive Oxygen Species (ROS). This causes severe, delayed erythema (sunburn-like blistering)[4].

  • High Lipophilicity: The lack of polar functional groups makes this compound highly soluble in organic solvents and lipids. This facilitates rapid absorption through the stratum corneum (the outer layer of skin) if handled improperly[4].

  • Aquatic Toxicity: The compound is classified under GHS as Very Toxic to Aquatic Life with long-lasting effects (H400, H410)[2]. It resists aqueous degradation and bioaccumulates, making standard sink disposal strictly prohibited.

Quantitative Hazard & PPE Matrix

The following table synthesizes the quantitative hazard data and the corresponding Personal Protective Equipment (PPE) required to neutralize these specific risks.

Hazard Class / GHS CodeMechanistic CauseRequired PPE & Specifications
Acute Oral Toxicity (H302) Inadvertent ingestion via contaminated hands/surfaces.Respirator: N95 or P100 particulate respirator if handling dry powder outside a localized exhaust system.
Skin Irritation (H315) & Photosensitization Lipophilic penetration; UV-induced ROS generation.Gloves: Double-gloving with Nitrile (min 0.11 mm thickness). Do not use latex, as PAHs permeate latex rapidly. Body: Flame-retardant, fully buttoned lab coat.
Eye Irritation (H319) Micro-particulate abrasion and chemical interaction with ocular mucosa.Eyewear: Snug-fitting, indirect-vented chemical splash goggles. Must feature UV-blocking polycarbonate lenses to prevent phototoxicity.
Aquatic Toxicity (H410) Bioaccumulation in aquatic ecosystems.Environmental: Secondary containment trays during all liquid transfers.

Operational Workflow: Handling and Execution

The following step-by-step methodology ensures a self-validating system where each step inherently checks the safety of the previous one.

Phase 1: Preparation and Weighing
  • Isolate the Environment: Conduct all weighing and transfer operations inside a certified Class II Type B2 biological safety cabinet or a chemical fume hood with a face velocity of 80–100 feet per minute (fpm).

  • Static Mitigation: 9-(Phenylethynyl)phenanthrene is typically a dry powder. Because PAHs can hold static charges, use an anti-static zeroing gun on your weigh boat and spatula to prevent aerosolization of the powder.

  • Light Shielding: Dim the ambient lighting in the fume hood or use amber-filtered sash overlays. This prevents premature photo-degradation of the reagent and protects the user from phototoxic intermediates[4].

Phase 2: Chemical Execution
  • Solvent Selection: When dissolving the compound, use closed-system vials (e.g., septum-sealed vials purged with Argon or Nitrogen).

  • Syringe Transfer: If transferring the dissolved PAH, use Luer-lock syringes to prevent accidental pressure-induced decoupling and splashing.

  • Secondary Containment: Place all reaction vessels inside a secondary PTFE (Teflon) tray. If the primary vessel fractures, the PTFE tray contains the highly lipophilic spill, preventing hood contamination.

Workflow Start 1. Risk Assessment & PPE Donning Hood 2. Transfer to Fume Hood (Anti-Static, UV-Shielded) Start->Hood Execution 3. Closed-System Execution (Argon/N2 Purge) Hood->Execution Spill Spill or Exposure? Execution->Spill Decon 4a. Dermal Decon (Soap & Water ONLY) Spill->Decon Yes Waste 4b. Hazardous Waste Consolidation Spill->Waste No Decon->Waste End 5. EPA/RCRA Compliant Incineration Waste->End

Operational workflow for the safe handling and disposal of 9-(Phenylethynyl)phenanthrene.

Emergency Response and Decontamination Protocol

The standard instinct during a chemical spill is to use a solvent to clean it up. Do not do this with PAH derivatives.

  • Dermal Exposure Causality: If 9-(Phenylethynyl)phenanthrene contacts the skin, washing with organic solvents (like ethanol, acetone, or DMSO) will dissolve the compound and act as a carrier, driving the toxicant deeper into the dermal layers and systemic circulation[4][5].

  • Correct Dermal Protocol: Immediately flush the affected area with copious amounts of lukewarm water and a mild, non-abrasive soap for at least 15 minutes[4]. The surfactants in the soap will encapsulate the lipophilic molecules into micelles, allowing them to be washed away without penetrating the skin. Keep the exposed skin covered and strictly out of direct sunlight for 48 hours to prevent photosensitized burns.

  • Surface Spills: Moisten the spilled powder slightly with water to prevent dust generation, then wipe it up using absorbent pads[4]. Place all pads into a sealed, labeled hazardous waste container.

Disposal and Waste Management Plan

Because 9-(Phenylethynyl)phenanthrene is highly toxic to aquatic ecosystems (H410)[2], it falls under strict environmental regulations (e.g., EPA/RCRA in the United States).

  • Segregation: Do not mix PAH waste with halogenated waste streams unless specifically reacting it with halogens. Keep it in a dedicated "Non-Halogenated Organic Waste" carboy.

  • Solid Waste: All contaminated consumables (weigh boats, pipette tips, nitrile gloves, and spill pads) must be collected in a solid hazardous waste bin lined with a heavy-duty polyethylene bag.

  • Destruction Method: The only acceptable method of disposal is high-temperature chemical incineration at an approved waste disposal plant[2]. Ensure the waste manifest explicitly lists "Polycyclic Aromatic Hydrocarbon Derivatives" to alert the disposal facility to the combustion byproduct risks (generation of toxic carbon oxides)[6].

References

  • MilliporeSigma. "Phenanthrene - 85-01-8 - SAFETY DATA SHEET." Orgchemboulder.com, 17 Sept. 2021. Available at:[Link]

  • New Jersey Department of Health. "Phenanthrene - Hazardous Substance Fact Sheet." NJ.gov. Available at:[Link]

  • Acros Organics N.V. / Cole-Parmer. "Material Safety Data Sheet - 1-Chloro-9,10-bis(phenylethynyl)anthracene." Coleparmer.com, 03 Oct. 2005. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.